Fmoc-Pro-OSu
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-O-(2,5-dioxopyrrolidin-1-yl) 1-O-(9H-fluoren-9-ylmethyl) (2S)-pyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O6/c27-21-11-12-22(28)26(21)32-23(29)20-10-5-13-25(20)24(30)31-14-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19-20H,5,10-14H2/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBHVBQPWXZALQ-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)ON5C(=O)CCC5=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)ON5C(=O)CCC5=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679809 | |
| Record name | 2,5-Dioxopyrrolidin-1-yl 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-prolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109074-94-4 | |
| Record name | 2,5-Dioxopyrrolidin-1-yl 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-prolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-Pro-OSu: Structure, Properties, and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-(9-Fluorenylmethyloxycarbonyl)-L-proline N-hydroxysuccinimide ester (Fmoc-Pro-OSu) is a critical building block in modern solid-phase peptide synthesis (SPPS). Its unique chemical architecture, featuring the base-labile Fmoc protecting group and a highly reactive succinimidyl ester, facilitates the efficient and controlled incorporation of proline residues into synthetic peptides. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and detailed experimental applications of this compound.
Chemical Structure and Properties
This compound is an amino acid derivative designed for streamlined peptide synthesis. The fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amino group of proline, preventing unwanted side reactions during peptide bond formation. The N-hydroxysuccinimide (OSu) ester is an excellent leaving group, activating the carboxyl group for facile coupling to the N-terminus of a growing peptide chain.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₂N₂O₆ | [1] |
| Molecular Weight | 434.43 g/mol | [1] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 161-166 °C | [2] |
| Solubility | Soluble in DMF and DMSO | [3] |
| Storage | 2-8°C, under inert gas, protected from moisture |
Experimental Protocols
Synthesis of Fmoc-L-Pro-OSu
The synthesis of this compound is typically achieved by reacting Fmoc-protected L-proline (Fmoc-Pro-OH) with N-hydroxysuccinimide (HOSu) in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).
Materials:
-
Fmoc-L-Proline (Fmoc-Pro-OH)
-
N-Hydroxysuccinimide (HOSu)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filtration apparatus
Methodology:
-
Dissolve Fmoc-L-Proline (1 equivalent) and N-Hydroxysuccinimide (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the solution in an ice bath with stirring.
-
Add a solution of DCC (1.1 equivalents) in dichloromethane dropwise to the cooled solution.
-
Allow the reaction to stir in the ice bath for 1 hour and then at room temperature overnight.
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash it with a small amount of cold dichloromethane.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate and wash with a 5% sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Recrystallize the crude product from an ethyl acetate/hexane mixture to obtain pure Fmoc-L-Pro-OSu.
Use of this compound in Solid-Phase Peptide Synthesis (SPPS)
This compound is utilized in the coupling step of the Fmoc-SPPS cycle. The following protocol outlines a single coupling cycle for adding a proline residue to a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-L-Pro-OSu
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling additives (e.g., HOBt, optional)
-
Solid-phase synthesis vessel
-
Shaker
Methodology:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF and then DCM.
-
Coupling:
-
Dissolve Fmoc-L-Pro-OSu (2-5 equivalents relative to the resin loading) in DMF. The addition of coupling additives like HOBt can help to suppress side reactions.
-
Add the this compound solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
The cycle of deprotection and coupling is repeated for the subsequent amino acids in the peptide sequence.
Conclusion
This compound is an indispensable reagent in the field of peptide synthesis. Its well-defined chemical properties and high reactivity enable the reliable incorporation of proline, a unique cyclic amino acid, into complex peptide structures. The detailed protocols provided in this guide offer a framework for the successful synthesis and application of this compound in a laboratory setting, empowering researchers in their pursuit of novel peptide-based therapeutics and research tools.
References
An In-depth Technical Guide to the Mechanism of Action of Fmoc-Pro-OSu
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the mechanism of action, applications, and experimental considerations for N-α-(9-Fluorenylmethyloxycarbonyl)-L-proline N-hydroxysuccinimide ester (Fmoc-Pro-OSu). This reagent is a cornerstone in modern peptide synthesis and bioconjugation, enabling the precise incorporation of proline residues into peptide chains.
Core Mechanism of Action: Nucleophilic Acyl Substitution
This compound is an activated ester derivative of Fmoc-protected L-proline. Its primary function is to facilitate the formation of a stable amide bond with a primary amine. This reaction proceeds via a nucleophilic acyl substitution mechanism. The N-hydroxysuccinimide (NHS) ester is an excellent leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to attack by a nucleophile, such as the alpha-amino group of an amino acid or the epsilon-amino group of a lysine residue.
The reaction is initiated by the nucleophilic attack of the primary amine on the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the elimination of N-hydroxysuccinimide (NHS) and the formation of a stable amide bond.[1] This process is highly efficient and selective for primary amines under specific pH conditions.[1][2]
dot
Caption: Reaction mechanism of this compound with a primary amine.
The Role of the Fmoc Protecting Group
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino group of proline. Its presence is crucial during peptide synthesis to prevent the proline's amino group from participating in unwanted side reactions, such as self-polymerization, during the activation of its carboxyl group for peptide bond formation.[3] The Fmoc group is stable under the acidic conditions often used to remove side-chain protecting groups, providing an orthogonal protection strategy. It is readily cleaved under mild basic conditions, typically with a solution of piperidine in an organic solvent, via a β-elimination mechanism.
Quantitative Data and Reaction Parameters
| Parameter | Recommended Range/Value | Rationale & Notes |
| pH | 7.2 - 8.5 | Balances the nucleophilicity of the primary amine with the stability of the NHS ester. At higher pH, hydrolysis of the NHS ester becomes a significant competing reaction. |
| Solvent | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP) | Aprotic polar solvents are preferred to dissolve the reactants and facilitate the reaction. This compound is often dissolved in a small amount of dry organic solvent before being added to the aqueous reaction mixture. |
| Buffer | Phosphate, Borate, Bicarbonate | Buffers should not contain primary amines (e.g., Tris), as they will compete with the target amine for reaction with the NHS ester. |
| Temperature | Room Temperature (20-25°C) | The reaction proceeds efficiently at room temperature. Lower temperatures (e.g., 4°C) can be used to slow down the hydrolysis of the NHS ester, particularly at higher pH. |
| Reaction Time | 30 minutes - 4 hours | The reaction time depends on the concentration of reactants and the specific amine being acylated. The progress of the reaction can be monitored using techniques like HPLC or a ninhydrin test. |
| Stoichiometry | 1.1 - 1.5 equivalents of this compound | A slight excess of the NHS ester is often used to ensure complete acylation of the target amine. |
Experimental Protocols
Manual Solution-Phase Peptide Coupling
This protocol describes a general procedure for coupling this compound to a free amine in solution.
Materials:
-
This compound
-
Amine-containing compound (e.g., an amino acid ester hydrochloride)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolution of Amine: Dissolve the amine-containing compound (1.0 equivalent) in anhydrous DMF in the reaction vessel under an inert atmosphere.
-
Neutralization: If the amine is a hydrochloride salt, add DIPEA (1.0-1.1 equivalents) to neutralize the salt and liberate the free amine. Stir the solution for 10-15 minutes at room temperature.
-
Preparation of this compound Solution: In a separate vial, dissolve this compound (1.1-1.2 equivalents) in a minimal amount of anhydrous DMF.
-
Coupling Reaction: Add the this compound solution dropwise to the stirred amine solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting amine is consumed (typically 1-4 hours).
-
Work-up:
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a weak acid solution (e.g., 5% citric acid), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude Fmoc-protected peptide.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
dot
Caption: Experimental workflow for manual solution-phase peptide coupling.
Solid-Phase Peptide Synthesis (SPPS) Coupling Cycle
This protocol outlines a typical coupling step of this compound in Fmoc-based SPPS.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
Coupling reagents (e.g., HBTU, HATU) and a non-nucleophilic base (e.g., DIPEA) or a carbodiimide (e.g., DIC) with an additive (e.g., HOBt)
-
Anhydrous DMF
-
SPPS reaction vessel
Procedure:
-
Resin Preparation: Ensure the resin-bound peptide has been successfully deprotected to expose the N-terminal amine and has been thoroughly washed with DMF.
-
Activation of Fmoc-Pro-OH (if not using this compound directly):
-
In a separate vessel, dissolve Fmoc-Pro-OH (3-5 equivalents relative to resin loading) and a coupling additive like HOBt or Oxyma (3-5 equivalents) in DMF.
-
Add the coupling reagent (e.g., DIC, 3-5 equivalents) and allow the mixture to pre-activate for a few minutes.
-
-
Coupling Reaction:
-
Drain the DMF from the resin.
-
Add the pre-activated Fmoc-Pro-OH solution (or a solution of this compound and a base like DIPEA) to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring: Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
The resin is now ready for the next Fmoc deprotection and coupling cycle.
Side Reactions and Mitigation Strategies
A significant side reaction, particularly when dealing with proline residues, is the formation of diketopiperazine (DKP). This is an intramolecular cyclization of a dipeptidyl-resin, which results in the cleavage of the dipeptide from the resin as a cyclic anhydride.
Mechanism of Diketopiperazine Formation: After the deprotection of the second amino acid in the sequence, the free N-terminal amine can nucleophilically attack the ester linkage connecting the C-terminal amino acid to the resin. This is particularly favorable when the second amino acid is proline, as its cyclic structure can pre-organize the peptide backbone into a conformation that facilitates this intramolecular reaction.
Factors Promoting DKP Formation:
-
Sequence: Peptides with a C-terminal proline or a proline at the second position (penultimate) are highly susceptible.
-
Resin Type: Resins with more labile linkers (e.g., Wang resin) are more prone to DKP formation.
-
Base Exposure: Prolonged exposure to the basic conditions of Fmoc deprotection can catalyze the cyclization.
Mitigation Strategies:
-
Use of sterically hindered resins: Resins like 2-chlorotrityl chloride resin can reduce the rate of DKP formation.
-
Dipeptide Coupling: Instead of coupling single amino acids, a pre-formed Fmoc-dipeptide (e.g., Fmoc-Xaa-Pro-OH) can be coupled to the resin, bypassing the susceptible dipeptidyl-resin intermediate.
-
Optimized Deprotection: Minimizing the time of exposure to the deprotection base (piperidine) can reduce the extent of DKP formation.
dot
Caption: Logical flow of diketopiperazine (DKP) formation.
Application in the Synthesis of Bioactive Peptides for Signaling Pathway Studies
This compound is instrumental in the synthesis of peptides that are used to probe and modulate cellular signaling pathways. Proline-rich motifs are common in proteins involved in signal transduction, mediating protein-protein interactions. The synthesis of peptides containing these motifs allows researchers to study these interactions in detail.
For instance, a synthetic peptide containing a proline-rich domain could be used as a competitive inhibitor to disrupt the interaction between two signaling proteins, thereby elucidating the functional role of that interaction in a specific pathway.
dot
Caption: Synthesis of a signaling peptide and its application.
References
Solubility and Handling of Fmoc-Pro-OSu: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of N-α-Fmoc-L-proline N-hydroxysuccinimide ester (Fmoc-Pro-OSu) and its practical application in peptide synthesis. Due to the limited availability of explicit quantitative solubility data for this compound, this guide also includes data for the closely related compounds Fmoc-OSu and Fmoc-Pro-OH to provide valuable context and practical guidance for researchers.
Executive Summary
This compound is a critical reagent in solid-phase peptide synthesis (SPPS) for the introduction of proline residues. While specific quantitative solubility data is scarce, empirical evidence and data from related compounds indicate that Dimethylformamide (DMF) is the primary solvent for its dissolution and use in synthetic protocols. This guide summarizes the available solubility information, provides detailed experimental protocols for its handling and application, and presents logical workflows for solubility determination and its use in peptide synthesis.
Data Presentation: Solubility of this compound and Related Compounds
The following table summarizes the available quantitative and qualitative solubility data for this compound and its parent/related compounds. It is important to note that the data for Fmoc-OSu and Fmoc-Pro-OH should be considered as an estimation for the solubility of this compound.
| Compound | Solvent | Solubility | Remarks |
| This compound | Dimethylformamide (DMF) | ≥ 10 mg/mL | Implied from optical rotation measurement conditions. |
| Fmoc-OSu | Dimethylformamide (DMF) | ~25 mg/mL | [1][2] |
| Fmoc-OSu | Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | [1][2] |
| Fmoc-OSu | Aqueous Solutions | Sparingly soluble | Can be diluted from organic stock solutions.[2] |
| Fmoc-Pro-OH | Dimethylformamide (DMF) | Readily soluble | Qualitative description from product literature. |
| Fmoc-Pro-OH | N-Methyl-2-pyrrolidone (NMP) | Readily soluble | Qualitative description from product literature. |
| Fmoc-Pro-OH | Methanol | Soluble | |
| Fmoc-Pro-OH | Dimethyl Sulfoxide (DMSO) | 45 mg/mL |
Experimental Protocols
General Protocol for Dissolving Fmoc-Amino Acids for SPPS
This protocol outlines the standard procedure for dissolving an Fmoc-protected and activated amino acid, such as this compound, for coupling in solid-phase peptide synthesis.
Materials:
-
This compound
-
Amine-free Dimethylformamide (DMF)
-
Coupling activators (e.g., HBTU, HATU)
-
Organic base (e.g., N,N-Diisopropylethylamine (DIPEA), Collidine)
-
Inert gas (e.g., Nitrogen or Argon)
-
Glass vial
Procedure:
-
Weigh the required amount of this compound in a clean, dry glass vial.
-
Add the appropriate volume of amine-free DMF to the vial. The quality of DMF is critical to prevent premature Fmoc deprotection.
-
If required by the specific coupling strategy, add the coupling activator and an organic base to the solution. A common practice is to dissolve the activating agents in a solution of the Fmoc-amino acid in DMF.
-
Gently agitate the vial to dissolve the solids. Sonication can be used to aid dissolution if precipitation occurs.
-
The resulting solution containing the activated this compound is now ready to be added to the resin for the coupling reaction.
Protocol for Fmoc Deprotection and Coupling in SPPS
This protocol details the steps for removing the Fmoc protecting group from the resin-bound peptide and coupling the subsequent this compound.
Materials:
-
Peptide-resin with a free N-terminal Fmoc group
-
20% (v/v) Piperidine in DMF
-
Amine-free Dimethylformamide (DMF)
-
Solution of activated this compound (prepared as in Protocol 1)
Procedure:
-
Fmoc Deprotection:
-
Treat the peptide-resin with a solution of 20% piperidine in DMF.
-
Agitate the mixture for a specified time (typically 5-20 minutes) to ensure complete removal of the Fmoc group.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF to remove residual piperidine and the cleaved Fmoc-adduct.
-
-
Coupling:
-
Add the freshly prepared solution of activated this compound in DMF to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed with agitation for a sufficient duration to ensure complete reaction. Reaction times can vary depending on the sequence and coupling reagents.
-
After the coupling is complete, drain the reaction solution.
-
Wash the resin with DMF to remove any unreacted reagents and byproducts.
-
Mandatory Visualization
Caption: Workflow for determining the solubility of this compound.
Caption: Workflow for using this compound in solid-phase peptide synthesis.
References
A Comprehensive Technical Guide to Fmoc-Pro-OSu (CAS 109074-94-4) for Advanced Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Fmoc-Pro-OSu (CAS number 109074-94-4), an essential building block in modern peptide synthesis and drug discovery. This document outlines its chemical properties, applications, and the fundamental principles of its use in Solid-Phase Peptide Synthesis (SPPS). Detailed experimental workflows and reaction mechanisms are presented to facilitate its effective implementation in the laboratory.
Core Concepts: The Dual Functionality of this compound
This compound, systematically named N-α-(9-Fluorenylmethyloxycarbonyl)-L-proline N-hydroxysuccinimide ester, is a derivative of the amino acid L-proline, strategically modified for efficient peptide synthesis.[1] Its utility stems from two key chemical moieties:
-
The Fmoc (9-fluorenylmethyloxycarbonyl) Group: This is a base-labile protecting group attached to the nitrogen atom of the proline. It prevents unwanted reactions at the N-terminus during the peptide chain elongation process. Its key advantage is its stability in acidic conditions and its easy removal under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).
-
The OSu (N-hydroxysuccinimide ester) Group: This group is attached to the carboxyl end of the proline. It acts as an activating group, rendering the carboxyl carbon highly susceptible to nucleophilic attack by the free amino group of the growing peptide chain. This facilitates the efficient formation of a stable peptide bond. The use of Fmoc-OSu is often preferred over reagents like Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) as it tends to produce fewer side reactions and results in higher purity of the protected amino acid.[2][3][4]
Physicochemical and Quantitative Data
A summary of the key quantitative and qualitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| CAS Number | 109074-94-4 |
| Molecular Formula | C₂₄H₂₂N₂O₆[5] |
| Molecular Weight | 434.44 g/mol |
| Appearance | White to off-white powder |
| Purity | ≥99% (by HPLC) |
| Melting Point | 161-166 °C |
| Optical Rotation | [α]D²⁰ = -59 ± 2º (c=1 in DMF) |
| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). The solubility of Fmoc-protected amino acids in DMF is generally high. |
| Storage Conditions | Store at 0-8 °C or -20°C for long-term stability. |
Applications in Research and Development
This compound is a cornerstone reagent in several high-tech scientific fields:
-
Solid-Phase Peptide Synthesis (SPPS): Its primary application is as a building block for the incorporation of proline residues into a growing peptide chain. Proline's unique cyclic structure is critical for the secondary structure of many peptides and proteins.
-
Drug Development: It is extensively used in the synthesis of peptide-based therapeutics, where the precise sequence and structure of the peptide are crucial for its biological activity.
-
Bioconjugation: The activated ester allows for the conjugation of proline-containing peptides to other biomolecules, such as proteins, antibodies, or fluorescent labels, for various applications in diagnostics and targeted drug delivery.
-
Proteomics Research: this compound is used in the synthesis of peptides for use as standards, substrates, or inhibitors in proteomics studies.
Experimental Protocols and Methodologies
The following sections detail the fundamental experimental procedures involving this compound in the context of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
The Fmoc-SPPS Cycle: A Step-by-Step Workflow
The synthesis of a peptide on a solid support using the Fmoc strategy is a cyclical process, with each cycle adding one amino acid to the growing peptide chain. The general workflow is depicted in the diagram below.
Caption: General workflow of the Fmoc Solid-Phase Peptide Synthesis (SPPS) cycle.
Key Experimental Steps Explained:
-
Resin Preparation: The synthesis begins with a solid support (resin), typically polystyrene beads, pre-loaded with the first amino acid of the desired peptide sequence. The resin is swelled in a suitable solvent like DMF.
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed by treating the resin with a 20% solution of piperidine in DMF. This reaction is typically rapid, often completed within minutes. The completion of the deprotection can be monitored by UV spectroscopy due to the release of the dibenzofulvene-piperidine adduct, which has a strong UV absorbance.
-
Washing: The resin is thoroughly washed with DMF to remove the excess piperidine and the deprotection byproducts.
-
Coupling of this compound: A solution of this compound in DMF is added to the resin. The activated carboxyl group of this compound reacts with the newly freed amino group on the resin-bound peptide, forming a new peptide bond. For sterically hindered couplings, coupling additives like HOBt (Hydroxybenzotriazole) or activating agents like HBTU may be used.
-
Washing: The resin is again washed with DMF to remove any unreacted this compound and coupling byproducts.
-
Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step with a reagent like acetic anhydride can be performed.
-
Cycle Repetition: These steps (deprotection, washing, coupling, washing) are repeated for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and any side-chain protecting groups are removed simultaneously. This is typically achieved using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA).
Reaction Mechanisms
Understanding the underlying chemical mechanisms is crucial for troubleshooting and optimizing peptide synthesis protocols.
Fmoc Deprotection Mechanism
The removal of the Fmoc group is a base-catalyzed elimination reaction. Piperidine, a secondary amine, acts as the base.
Caption: Mechanism of Fmoc deprotection using piperidine.
The mechanism proceeds in two main steps:
-
Proton Abstraction: The piperidine abstracts the acidic proton from the C9 position of the fluorenyl group.
-
β-Elimination: This is followed by a β-elimination reaction, which releases the free amine of the peptide, carbon dioxide, and dibenzofulvene. The highly reactive dibenzofulvene is then trapped by excess piperidine to form a stable adduct.
Peptide Bond Formation
The coupling of this compound to the free N-terminus of the growing peptide chain is a nucleophilic acyl substitution reaction.
Caption: Mechanism of peptide bond formation with this compound.
The lone pair of electrons on the nitrogen of the free amino group of the peptide chain attacks the activated carbonyl carbon of this compound. This leads to the formation of a transient tetrahedral intermediate, which then collapses to form the new, stable peptide bond, releasing N-hydroxysuccinimide as a leaving group.
Potential Impurities
For high-purity peptide synthesis, it is important to be aware of potential impurities that can arise from the Fmoc-amino acid reagents. When using Fmoc-OSu for the preparation of Fmoc-protected amino acids, potential impurities can include dipeptides and β-alanine derivatives. The formation of β-alanyl impurities can occur through the ring-opening and rearrangement of the Fmoc-OSu reagent itself. Careful quality control of the starting materials is therefore essential for successful peptide synthesis.
Conclusion
This compound is a highly versatile and efficient reagent that is indispensable for the synthesis of proline-containing peptides. Its well-defined chemical properties and the robust methodologies developed for its use in Fmoc-SPPS have made it a staple in both academic research and the pharmaceutical industry. A thorough understanding of its characteristics, the experimental workflows, and the underlying reaction mechanisms, as detailed in this guide, will empower researchers to utilize this valuable tool to its full potential in the creation of novel peptides for a wide range of applications.
References
An In-depth Technical Guide to the Basic Handling and Storage of Fmoc-Pro-OSu
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential procedures for the safe handling, storage, and utilization of N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-proline succinimidyl ester (Fmoc-Pro-OSu). Adherence to these guidelines is critical for maintaining the integrity of the reagent and ensuring successful outcomes in peptide synthesis and other applications.
Core Properties and Storage
This compound is a key building block in solid-phase peptide synthesis (SPPS), valued for its role in introducing the proline residue with a protected N-terminus.[1][2] Proper storage is paramount to prevent its degradation.
Storage Recommendations:
For long-term stability, this compound should be stored at -20°C.[3] Some suppliers indicate that storage at 2-8°C is also acceptable for shorter periods. It is crucial to store the compound in a desiccated environment and protected from light. When stored correctly as a crystalline solid, it is stable for at least two years.[4]
| Parameter | Recommended Condition | Stability |
| Temperature | -20°C (long-term) or 2-8°C (short-term) | ≥ 2 years at -20°C[4] |
| Atmosphere | Desiccated, under inert gas if possible | Stable under recommended storage conditions |
| Light | Protected from light | N/A |
Solubility Data:
This compound is soluble in a range of organic solvents commonly used in peptide synthesis. It is sparingly soluble in aqueous solutions.
| Solvent | Solubility |
| Dimethylformamide (DMF) | Readily soluble |
| N-Methyl-2-pyrrolidone (NMP) | Readily soluble |
| Dimethyl sulfoxide (DMSO) | Approximately 20 mg/mL (for the related Fmoc-OSu) |
| Dichloromethane (DCM) | Soluble |
| Chloroform | Soluble |
| Acetone | Soluble |
| Ethyl Acetate | Soluble |
| Methanol | Soluble |
| Aqueous Solutions | Sparingly soluble |
Stock solutions in organic solvents like DMSO and DMF should be purged with an inert gas. It is not recommended to store aqueous solutions for more than one day.
Safe Handling and Personal Protective Equipment (PPE)
This compound should be handled with care, following standard laboratory safety procedures. It is harmful if swallowed and may cause an allergic skin reaction.
Recommended Personal Protective Equipment:
-
Eye Protection: Safety glasses or goggles should be worn at all times.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Gloves should be inspected before use and changed immediately if contaminated.
-
Body Protection: A lab coat that is buttoned and covers to the knees is required.
-
Respiratory Protection: If handling the powder and generating dust, a suitable dust respirator should be used.
Work should be conducted in a well-ventilated area, preferably within a fume hood. Avoid inhalation of dust and contact with skin and eyes.
Experimental Protocols
The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS). Below are the core experimental procedures.
Protocol 1: Loading of the First Amino Acid (Proline) onto the Resin
This protocol outlines the initial step of attaching this compound to a resin, such as a 2-chlorotrityl chloride or Wang resin.
Materials:
-
2-chlorotrityl chloride resin (or other suitable resin)
-
This compound
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (for capping)
-
Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least one hour in a reaction vessel.
-
Amino Acid Preparation: In a separate vial, dissolve 1.0 to 1.5 equivalents of this compound in DCM. If solubility is an issue, a small amount of DMF can be added.
-
Coupling: Add the this compound solution to the swollen resin. Add 1.0 equivalent of DIPEA and agitate the mixture for 5 minutes. Then, add an additional 1.5 equivalents of DIPEA and continue to agitate for 30 to 60 minutes.
-
Capping: To block any unreacted sites on the resin, add a solution of DCM:MeOH:DIPEA (17:2:1) and agitate for 30-60 minutes.
-
Washing: Wash the resin sequentially with DCM and DMF to remove excess reagents.
Protocol 2: Standard Cycle for Peptide Chain Elongation
This protocol describes the iterative steps of deprotection and coupling to extend the peptide chain.
Materials:
-
Fmoc-Pro-loaded resin
-
20% (v/v) piperidine in DMF
-
The next Fmoc-protected amino acid
-
Coupling reagents (e.g., HBTU, HATU, HOBt, DIC)
-
DIPEA
-
DMF
Procedure:
-
Fmoc Deprotection:
-
Add a 20% piperidine in DMF solution to the resin.
-
Agitate for 5-15 minutes to remove the Fmoc protecting group.
-
Drain the solution and repeat the piperidine treatment for another 15-30 minutes.
-
Thoroughly wash the resin with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.
-
-
Amino Acid Activation:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (e.g., 4 equivalents) and an activating agent (e.g., HBTU or HATU, 3.95 equivalents) in DMF.
-
Add DIPEA (e.g., 6 equivalents) to the solution to facilitate the activation.
-
-
Coupling:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours to allow for complete coupling.
-
Wash the resin with DMF to remove unreacted amino acid and coupling reagents.
-
-
Repeat: Repeat steps 1-3 for each subsequent amino acid in the peptide sequence.
Protocol 3: Cleavage and Deprotection of the Final Peptide
This final step releases the synthesized peptide from the resin and removes side-chain protecting groups.
Materials:
-
Peptide-resin
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water in a 95:2.5:2.5 ratio)
-
Cold diethyl ether
Procedure:
-
Final Fmoc Removal: Ensure the N-terminal Fmoc group is removed by following the deprotection procedure in Protocol 2.
-
Resin Preparation: Wash the peptide-resin thoroughly with DCM and dry it under a vacuum.
-
Cleavage:
-
Add the cleavage cocktail to the dried peptide-resin in a well-ventilated fume hood.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry it under a vacuum.
-
Visualized Workflows
The following diagrams illustrate the key processes in the handling and utilization of this compound.
References
An In-Depth Technical Guide to Activated Esters for Peptide Coupling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of activated esters in peptide coupling reactions, a cornerstone of modern peptide synthesis. From the fundamental principles to detailed experimental protocols and applications in drug development, this document serves as a valuable resource for professionals in the field.
Introduction to Activated Esters in Peptide Synthesis
Peptide synthesis, the formation of amide bonds between amino acids, is a fundamental process in the development of peptide-based therapeutics and research tools. A primary challenge in peptide synthesis is the activation of the carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another, while simultaneously preventing side reactions, most notably racemization.[1][2] Activated esters serve as key intermediates in this process, offering a balance of reactivity and stability that minimizes the loss of stereochemical integrity.[3]
The use of activated esters, whether pre-formed and isolated or generated in situ, provides a robust method for peptide bond formation. These intermediates are more reactive than simple alkyl esters, allowing for efficient coupling under mild conditions. The selection of the appropriate activating agent and strategy is critical for the successful synthesis of complex peptides.[4]
The Mechanism of Peptide Coupling via Activated Esters
The fundamental principle behind the use of activated esters is the introduction of an electron-withdrawing group to the ester functionality, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amino group of the incoming amino acid.
The general workflow for peptide coupling via in situ generated activated esters can be visualized as follows:
General workflow for peptide coupling via in situ activated ester formation.
A critical aspect of this mechanism is the prevention of racemization. The primary pathway for racemization during peptide coupling is the formation of a 5(4H)-oxazolone intermediate.[5] Additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are crucial in suppressing this side reaction. They intercept the highly reactive activated intermediate to form a more stable active ester (e.g., an OBt or OAt ester), which is less prone to oxazolone formation.
The mechanism for racemization suppression by HOBt is illustrated below:
Mechanism of racemization suppression by HOBt.
Types of Activated Esters and Coupling Reagents
A wide array of activated esters and coupling reagents are available for peptide synthesis, each with its own set of advantages and disadvantages. These can be broadly categorized into pre-formed, isolable active esters and those generated in situ using coupling reagents.
Pre-formed Activated Esters
These are stable, isolable compounds that can be prepared in advance and stored.
-
N-Hydroxysuccinimide (NHS) Esters: Widely used due to their good reactivity and the water-solubility of the N-hydroxysuccinimide byproduct, which simplifies purification. However, they are susceptible to hydrolysis, especially at higher pH.
-
Pentafluorophenyl (PFP) Esters: Highly reactive due to the strong electron-withdrawing nature of the pentafluorophenyl group. They offer rapid coupling times and are considered to be a clean method with minimal side reactions. PFP esters also exhibit greater hydrolytic stability compared to NHS esters.
In Situ Generated Activated Esters via Coupling Reagents
These are formed in the reaction mixture by the action of a coupling reagent on an N-protected amino acid.
-
Carbodiimides:
-
Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC): Classic coupling reagents that form a highly reactive O-acylisourea intermediate. The use of additives like HOBt or HOAt is essential to suppress racemization. A major drawback of DCC is the formation of the insoluble dicyclohexylurea (DCU) byproduct, which can complicate purification in solution-phase synthesis. DIC is often preferred in solid-phase peptide synthesis (SPPS) as the corresponding urea is more soluble.
-
-
Onium Salts (Uronium/Aminium and Phosphonium):
-
HBTU, TBTU, and HATU: These reagents generate OBt (from HBTU, TBTU) or OAt (from HATU) active esters in situ. HATU is generally considered one of the most efficient coupling reagents, offering fast reaction times and low levels of racemization due to the neighboring group participation of the pyridine nitrogen in the HOAt leaving group.
-
PyBOP: A phosphonium salt-based reagent that also forms OBt esters. It is a powerful coupling agent, but the byproduct, tris(pyrrolidino)phosphine oxide, can be challenging to remove.
-
COMU: A third-generation uronium-type coupling reagent based on OxymaPure. It offers high coupling efficiency, reduced racemization, and a better safety profile compared to benzotriazole-based reagents.
-
Quantitative Data and Comparison
The choice of coupling reagent significantly impacts the yield, purity, and stereochemical integrity of the synthesized peptide. The following tables summarize comparative data for commonly used coupling reagents.
Table 1: Comparison of Coupling Reagent Efficiency and Yield
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (min) | Yield (%) | Reference(s) |
| HATU | HOAt | DIPEA | DMF | 30 | ~99 | |
| HBTU | HOBt | DIPEA | DMF | 30 | ~95-98 | |
| TBTU | HOBt | DIPEA | DMF | 30 | ~95-98 | |
| PyBOP | HOBt | DIPEA | DMF | 30 | ~95 | |
| COMU | - | DIPEA | DMF | 15-30 | >99 | |
| DCC | HOBt | - | DCM | ~60 | High, but varies |
Table 2: Racemization Levels with Different Coupling Systems
| Coupling System | Racemization (% D-isomer) | Conditions | Reference(s) |
| DCC | Can be significant | Without additive | |
| DCC/HOBt | Significantly suppressed | - | |
| DCC/HOAt | Highly suppressed | - | |
| HATU/DIPEA | Low | - | |
| HBTU/DIPEA | Generally low, but can be higher than HATU | - | |
| DIC/Oxyma | Low | - |
Note: Racemization is highly dependent on the specific amino acid sequence, reaction conditions (temperature, base, solvent), and the N-terminal protecting group.
Experimental Protocols
The following are generalized protocols for the preparation and use of activated esters in peptide synthesis. Researchers should optimize these protocols for their specific applications.
Protocol for the Synthesis of Fmoc-Amino Acid-Pentafluorophenyl (PFP) Ester
This protocol describes the preparation of a stable, isolable PFP active ester.
Materials:
-
Fmoc-protected amino acid
-
Pentafluorophenyl trifluoroacetate
-
Pyridine
-
Appropriate solvents for reaction and purification
Procedure:
-
Dissolve the Fmoc-amino acid in a suitable solvent.
-
Add pyridine to the solution.
-
Slowly add pentafluorophenyl trifluoroacetate to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring by TLC.
-
Work up the reaction by washing with dilute acid and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by recrystallization to obtain the pure Fmoc-amino acid-PFP ester.
Protocol for Solid-Phase Peptide Synthesis (SPPS) using a Pre-formed PFP Ester
This protocol outlines a single coupling cycle in Fmoc-based SPPS.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-amino acid-PFP ester (3 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (3 equivalents, optional but recommended)
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF for Fmoc deprotection
Procedure:
-
Fmoc Deprotection: Swell the Fmoc-protected peptide-resin in DMF. Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.
-
Coupling: Dissolve the Fmoc-amino acid-PFP ester and HOBt (if used) in DMF. Add this solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates that all primary amines have been acylated.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
Protocol for Solution-Phase Peptide Coupling using HATU
This protocol describes a typical coupling reaction in solution.
Materials:
-
N-protected amino acid (or peptide fragment with a free carboxylic acid)
-
Amino acid ester (or peptide fragment with a free N-terminus)
-
HATU (1.1 equivalents)
-
DIPEA (2 equivalents)
-
Anhydrous DMF
Procedure:
-
Dissolve the N-protected amino acid in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for a few minutes to pre-activate the carboxylic acid.
-
Add the amino acid ester to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction with water or a dilute aqueous acid solution. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude peptide by column chromatography or recrystallization.
Applications in Drug Development: Case Studies
Activated ester chemistry is a cornerstone in the synthesis of numerous peptide-based drugs.
Liraglutide
Liraglutide is a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist used for the treatment of type 2 diabetes and obesity. Its synthesis involves a complex, multi-step solid-phase peptide synthesis (SPPS) process. The 31-amino acid peptide backbone is assembled on a solid support using the Fmoc/tBu strategy. Various coupling reagents, including DIC/OxymaPure and HCTU/DIEA, are employed to form the activated esters in situ for the sequential coupling of the amino acids. The synthesis also involves the attachment of a fatty acid side chain to a lysine residue, which is crucial for its prolonged duration of action.
Enfuvirtide
Enfuvirtide is an HIV fusion inhibitor, a 36-amino acid peptide that represents a landmark in the chemical synthesis of large peptides for therapeutic use. The commercial synthesis of Enfuvirtide has been achieved through a hybrid approach, combining both solid-phase and solution-phase synthesis. Peptide fragments are synthesized on a solid support, cleaved, and then coupled together in solution. This fragment condensation strategy relies on highly efficient and racemization-suppressing coupling methods, where the formation of activated esters is a critical step.
Conclusion
Activated esters are indispensable tools in modern peptide synthesis, enabling the efficient and stereochemically controlled formation of peptide bonds. The choice between pre-formed active esters and in situ generation using a variety of coupling reagents depends on the specific requirements of the synthesis, including the scale, the complexity of the peptide sequence, and the desired purity of the final product. A thorough understanding of the mechanisms of activation and racemization suppression, as well as the practical aspects of different experimental protocols, is essential for researchers, scientists, and drug development professionals to successfully synthesize complex peptide molecules.
References
- 1. Active ester-based peptide bond formation and its application in peptide synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. researchgate.net [researchgate.net]
Fmoc-Pro-OSu in Biochemical Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-(9-Fluorenylmethyloxycarbonyl)-L-proline succinimidyl ester, commonly abbreviated as Fmoc-Pro-OSu, is a proline derivative of significant interest in the field of biochemistry, particularly in the chemical synthesis of peptides. The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a crucial temporary protecting group for the α-amino function of proline. This protection is fundamental to the stepwise and controlled assembly of amino acids into a desired peptide sequence. While the primary application of this compound is in the preparation of Fmoc-protected proline (Fmoc-Pro-OH) for use in solid-phase peptide synthesis (SPPS), its direct application in peptide coupling has been limited. This guide provides a comprehensive technical overview of this compound, including its synthesis, applications, detailed experimental protocols, and a discussion of the challenges and best practices in its use.
Core Applications of this compound
The principal role of this compound in biochemical research is as a reagent for the introduction of the Fmoc protecting group onto the proline amino acid. This is a critical step in preparing the building blocks for Fmoc-based solid-phase peptide synthesis (SPPS).
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-based SPPS is the predominant method for the chemical synthesis of peptides.[1] This strategy relies on the orthogonal protection of the temporary N-terminal Fmoc group and permanent side-chain protecting groups. The Fmoc group is stable under acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2]
While this compound can theoretically be used directly for coupling in SPPS, it has found restricted application.[3] The more common and efficient method involves the use of Fmoc-Pro-OH in conjunction with a coupling reagent such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and 1-hydroxybenzotriazole (HOBt).
Quantitative Data on Fmoc Protection
The efficiency of introducing the Fmoc group using Fmoc-OSu is generally high. The following tables summarize available quantitative data on the synthesis of Fmoc-protected amino acids.
| Product | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Reference |
| Fmoc-Ala-OMe | Nα-Cbz-Ala-OMe | Fmoc-OSu, H₂, 10% Pd-C, 2,2'-Dipyridyl | MeOH | 3.5 h | 90 | |
| Fmoc-Phe-OMe | Nα-Cbz-Phe-OMe | Fmoc-OSu, H₂, 10% Pd-C, 2,2'-Dipyridyl | MeOH | 15.0 h | 88 | |
| Fmoc-Asp(t-Bu)-OMe | Nα-Cbz-Asp(t-Bu)-OMe | Fmoc-OSu, H₂, 10% Pd-C, 2,2'-Dipyridyl | MeOH | 4.5 h | 89 | |
| Fmoc-Leu-OMe | Nα-Cbz-Leu-OMe | Fmoc-OSu, H₂, 10% Pd-C, 2,2'-Dipyridyl | MeOH | 15.0 h | 89 | |
| Fmoc-Pro-OMe | Nα-Cbz-Pro-OMe | Fmoc-OSu, H₂, 10% Pd-C, 2,2'-Dipyridyl | MeOH | 3.5 h | 79 | |
| Fmoc-Lys(Boc)-OMe | Nα-Cbz-Lys(Boc)-OMe | Fmoc-OSu, H₂, 10% Pd-C, 2,2'-Dipyridyl | MeOH | 7.0 h | 88 | |
| Fmoc-Gly-Gly-OMe | Nα-Cbz-Gly-Gly-OMe | Fmoc-OSu, H₂, 10% Pd-C, 2,2'-Dipyridyl | MeOH | 4.0 h | 84 | |
| Fmoc-Thr(t-Bu)-Ala-OMe | Nα-Cbz-Thr(t-Bu)-Ala-OMe | Fmoc-OSu, H₂, 10% Pd-C, 2,2'-Dipyridyl | MeOH | 4.0 h | 83 |
Experimental Protocols
Protocol 1: Synthesis of Fmoc-Pro-OH using Fmoc-OSu
This protocol describes the synthesis of Fmoc-protected proline from L-proline and Fmoc-OSu.
Materials:
-
L-proline
-
10% (w/v) Sodium Carbonate (Na₂CO₃) solution
-
Fmoc-OSu (9-fluorenylmethyl N-succinimidyl carbonate)
-
Dioxane
-
Deionized water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Ice bath
-
Rotary evaporator
Methodology:
-
Dissolution of Proline: Dissolve L-proline (1 equivalent) in a 10% aqueous solution of sodium carbonate.
-
Dissolution of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in dioxane.
-
Reaction: Slowly add the Fmoc-OSu solution to the proline solution while stirring vigorously at room temperature.
-
Incubation: Allow the reaction to proceed overnight with continuous stirring.
-
Work-up:
-
Dilute the reaction mixture with deionized water.
-
Transfer the mixture to a separatory funnel and wash three times with diethyl ether to remove unreacted Fmoc-OSu and other organic impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with 1 M HCl. A white precipitate of Fmoc-Pro-OH should form.
-
-
Extraction and Drying:
-
Extract the product from the aqueous phase with three portions of diethyl ether.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the solid Fmoc-Pro-OH product.
Protocol 2: General Solid-Phase Peptide Synthesis (SPPS) Cycle using Fmoc-Pro-OH
This protocol outlines the key steps in a manual SPPS cycle for the incorporation of a proline residue using pre-prepared Fmoc-Pro-OH.
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) piperidine in DMF (Fmoc deprotection solution)
-
DMF (peptide synthesis grade)
-
Dichloromethane (DCM)
-
Fmoc-Pro-OH
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (1-hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
SPPS reaction vessel
-
Shaker or bubbler for agitation
Methodology:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate the mixture for 3-5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
-
Amino Acid Coupling (Proline Incorporation):
-
In a separate vial, dissolve Fmoc-Pro-OH (3-5 equivalents relative to the resin loading), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.
-
Add the activated Fmoc-Pro-OH solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. For proline (a secondary amine), a chloranil test can be used.
-
If the coupling is incomplete, the coupling step can be repeated.
-
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.
Challenges and Best Practices in Proline-Rich Peptide Synthesis
The synthesis of peptides containing multiple proline residues presents unique challenges.
-
Steric Hindrance: The rigid pyrrolidine ring of proline can cause steric hindrance, leading to slower and less efficient coupling reactions.
-
Aggregation: Proline-rich sequences have a tendency to aggregate on the solid support, which can block reactive sites and lead to incomplete reactions and truncated sequences.[4]
-
Diketopiperazine Formation: When proline is the second amino acid in the sequence, the dipeptide is prone to cyclize and cleave from the resin, forming a diketopiperazine, especially during the Fmoc deprotection of the second amino acid.[3]
Strategies to Overcome these Challenges:
-
Optimized Coupling Conditions: The use of highly efficient coupling reagents like HATU or HCTU is recommended. Double coupling (repeating the coupling step) may be necessary to ensure complete reaction.
-
"Difficult Sequence" Protocols: Automated peptide synthesizers often have specialized protocols for difficult sequences that may involve elevated temperatures or the use of chaotropic salts like lithium chloride (LiCl) to disrupt aggregation.
-
Pseudoproline Dipeptides: The introduction of pseudoproline dipeptides can disrupt the formation of secondary structures that lead to aggregation.
-
Choice of Resin: Using a 2-chlorotrityl chloride resin can help to minimize diketopiperazine formation due to its steric bulk around the linkage point.
Side Reactions in Fmoc Chemistry
Several side reactions can occur during Fmoc-based SPPS, and it is crucial to be aware of them to ensure the synthesis of a high-purity product.
-
Aspartimide Formation: Peptides containing an aspartic acid residue are susceptible to the formation of a cyclic aspartimide intermediate, particularly when followed by glycine, asparagine, or serine. This can lead to the formation of β-aspartyl peptides and racemization.
-
Racemization: Although the Fmoc group generally provides good protection against racemization, it can still occur, especially with sensitive amino acids like histidine and cysteine, or with prolonged activation times. The addition of HOBt or OxymaPure to the coupling mixture helps to suppress racemization.
-
Formation of Fmoc-β-Ala-OH: A Lossen-type rearrangement of Fmoc-OSu can lead to the formation of Fmoc-β-Ala-OH as an impurity, which can be incorporated into the peptide chain.
Application in Protein Modification: A Critical Assessment
While this compound is an activated ester, its application for the direct modification of proteins (e.g., labeling of lysine residues or the N-terminus) is not a common or well-documented practice. The standard reagents for such modifications are N-hydroxysuccinimide (NHS) esters of various labels (e.g., biotin, fluorophores).
The reasons for the limited use of this compound in this context include:
-
Lower Reactivity: The reactivity of this compound towards the amino groups of proteins in aqueous buffers may be lower compared to specifically designed NHS esters for protein labeling.
-
Solubility Issues: this compound has limited solubility in aqueous buffers typically used for protein modification reactions.
-
The Fmoc Group: The presence of the large, hydrophobic Fmoc group may be undesirable in the final modified protein as it can alter the protein's structure and function. For most applications, the goal is to attach a functional moiety, not a protecting group.
Therefore, for researchers aiming to label or modify proteins, the use of well-established NHS ester chemistry is the recommended approach.
Visualizing the Workflow and Chemical Logic
To better understand the processes described, the following diagrams illustrate the key workflows and chemical principles.
Conclusion
This compound is a valuable reagent in biochemistry, primarily for the synthesis of Fmoc-Pro-OH, a key building block in solid-phase peptide synthesis. While its direct use in peptide coupling is limited, understanding its chemistry is essential for researchers in peptide and protein science. The successful synthesis of proline-rich peptides requires careful consideration of the unique challenges posed by this amino acid, and the implementation of optimized protocols and strategies to mitigate side reactions. For protein modification applications, researchers should turn to more established and efficient methods, such as those employing N-hydroxysuccinimide esters. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound and its derivatives in the synthesis of complex peptides for a wide range of research and therapeutic applications.
References
Methodological & Application
Application Note: Detailed Protocol for Fmoc-Pro-OSu Coupling in Solid-Phase Peptide Synthesis (SPPS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the efficient construction of peptide chains. The Fmoc/tBu strategy is widely adopted due to its use of milder reaction conditions compared to older Boc/Bzl methods.[1][2] This protocol details the use of Nα-Fmoc-L-proline N-hydroxysuccinimide ester (Fmoc-Pro-OSu), a pre-activated form of proline, for coupling in SPPS.
This compound is an active ester that can be directly used for coupling without the need for in-situ activation reagents like HBTU or HATU.[3][4] This simplifies the coupling step, though reaction times may be longer compared to modern phosphonium or uronium salt-based activators.[5] The use of a pre-activated proline derivative is particularly advantageous as proline, a secondary amino acid, is not susceptible to racemization during activation and coupling. This protocol provides a comprehensive guide for the efficient incorporation of proline into a growing peptide chain on a solid support using this compound.
Materials and Equipment
Reagents:
-
Peptide-resin with a free N-terminal amine
-
Nα-Fmoc-L-proline N-hydroxysuccinimide ester (this compound)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Diisopropylethylamine (DIPEA) (optional, for base catalysis)
-
Acetic Anhydride (for capping)
-
Reagents for monitoring tests (e.g., Chloranil test)
Solutions:
-
Deprotection Solution: 20% (v/v) Piperidine in DMF.
-
Capping Solution: 50/50 (v/v) Acetic Anhydride in DCM or DMF.
Equipment:
-
Solid-phase peptide synthesis reaction vessel (manual or automated)
-
Mechanical shaker or nitrogen bubbling system for agitation
-
Filtration apparatus (sintered glass funnel)
-
Standard laboratory glassware
-
Vacuum pump
Experimental Protocol
This protocol assumes the synthesis has already been initiated and the step prior to proline addition is the removal of the Fmoc group from the N-terminus of the resin-bound peptide.
Step 1: Resin Preparation and Swelling
-
Place the peptide-resin into the reaction vessel.
-
Wash the resin with DMF (3 x 1 min) to ensure it is adequately swelled and conditioned for the reaction. For cross-linked polystyrene beads, DCM can also be used for initial swelling.
Step 2: N-terminal Fmoc Deprotection
-
Add the deprotection solution (20% piperidine in DMF) to the resin. Use a sufficient volume to fully immerse the resin (approx. 10 mL per gram of resin).
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the treatment with fresh deprotection solution for another 5-10 minutes to ensure complete removal of the Fmoc group.
-
Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
Step 3: this compound Coupling
-
Prepare the coupling solution: Dissolve this compound (3-4 equivalents relative to the initial resin loading) in DMF.
-
Add the this compound solution to the deprotected peptide-resin in the reaction vessel.
-
Agitate the mixture at room temperature. The reaction is typically slower than with carbodiimide or uronium salt activators; allow 2-4 hours for the initial coupling.
-
(Optional) A catalytic amount of a non-nucleophilic base like DIPEA (0.1-0.5 equivalents) can be added to potentially increase the reaction rate.
Step 4: Washing
-
After the coupling period, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3 x 1 min) to remove excess this compound and N-hydroxysuccinimide byproduct.
-
Wash the resin with DCM (3 x 1 min) and then again with DMF (3 x 1 min).
Step 5: Monitoring the Coupling Reaction
-
Take a small sample of the resin beads (1-2 mg).
-
Crucial Note: The standard Kaiser (ninhydrin) test is not suitable for proline, as it is a secondary amine and will yield a false-negative result (beads will not turn blue).
-
Perform a chloranil test or another appropriate colorimetric test for secondary amines to check for the presence of uncoupled N-terminal proline residues.
-
If the test is positive (indicating incomplete coupling), repeat the coupling step (Step 3) with fresh reagents for another 1-2 hours.
Step 6: Capping (Optional)
-
If the coupling remains incomplete after a second attempt, it is advisable to cap any unreacted N-terminal amines to prevent the formation of deletion sequences.
-
Wash the resin with DCM.
-
Add the capping solution (50% acetic anhydride in DCM) and agitate for 15-30 minutes.
-
Drain the capping solution and wash the resin thoroughly with DCM (3x) and DMF (3x) to prepare for the next synthesis cycle.
Quantitative Data Summary
The following table summarizes the typical quantitative parameters for the this compound coupling step in a standard SPPS protocol.
| Parameter | Recommended Value/Range | Notes |
| This compound Equivalents | 3 - 4 eq. | Relative to the initial functionalization (loading) of the resin. Using an excess drives the reaction to completion. |
| Solvent | DMF | A polar aprotic solvent like DMF is ideal for swelling the resin and dissolving reagents. |
| Reaction Time | 2 - 4 hours | Active ester couplings are generally slower than modern methods. Time may be extended for difficult sequences. |
| Temperature | Room Temperature (20-25°C) | Elevated temperatures are generally not required and may increase the risk of side reactions. |
| Monitoring Test | Chloranil Test | The Kaiser test will not work for the secondary amine of proline. |
| Deprotection Reagent | 20% Piperidine in DMF | Standard reagent for Fmoc group removal. |
Visualizations
References
Application Notes and Protocols for Incorporating Proline into Peptides using Fmoc-Pro-OSu
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proline, with its unique cyclic secondary amine structure, imparts significant conformational constraints on peptides, making it a critical residue in the design of peptidomimetics, bioactive peptides, and therapeutic drugs. The incorporation of proline can induce specific secondary structures, such as β-turns, and disrupt α-helical and β-sheet formations. Fmoc-Pro-OSu (N-α-(9-Fluorenylmethoxycarbonyl)-L-proline N-hydroxysuccinimide ester) is a key reagent for introducing proline into a growing peptide chain during solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is base-labile, allowing for an orthogonal protection strategy with acid-labile side-chain protecting groups, which is the hallmark of modern peptide synthesis.[1] This document provides detailed application notes and protocols for the efficient incorporation of proline using this compound and the subsequent Fmoc-Pro-OH in SPPS.
Chemical Properties and Handling
This compound is the activated ester of Fmoc-L-proline, designed for the efficient acylation of the free amino group of a resin-bound peptide. It is a stable, crystalline solid that is readily soluble in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). For the purpose of peptide synthesis, this compound is typically used to prepare Fmoc-Pro-OH, which is then used in the coupling step.
Storage: Store this compound and Fmoc-Pro-OH at 2-8°C, desiccated, and protected from light to ensure long-term stability.
Applications in Peptide Synthesis and Drug Development
The incorporation of proline is fundamental in the development of peptide-based therapeutics due to its profound impact on peptide conformation and stability. Proline-rich peptides are implicated in a variety of biological processes and are a growing area of interest in drug discovery.
-
Antimicrobial Peptides: Proline-rich antimicrobial peptides (PrAMPs) often exert their effect through non-lytic mechanisms, targeting intracellular components of bacteria.[2][3][4][5]
-
Immunomodulatory and Anti-inflammatory Agents: Peptides containing proline can modulate immune responses. For instance, the proline-containing peptide Gly-Pro-Glu is the N-terminal tripeptide of insulin-like growth factor 1 (IGF-1) and has shown neuroprotective effects. An analog, Trofinetide, was approved by the FDA for the treatment of Rett syndrome.
-
Oncology: The interaction between proline-rich motifs and SH3 domains is a key component of many signal transduction pathways that are often dysregulated in cancer. Developing peptides that can modulate these interactions is a promising avenue for cancer therapy.
-
CNS Disorders: Proline-containing peptides, also known as glyprolines, are involved in various biological processes and have shown neuroprotective effects in conditions like Parkinson's disease.
Quantitative Data on Coupling Reagents for Fmoc-Pro-OH
The choice of coupling reagent is critical for the efficient incorporation of any amino acid, and especially for proline due to steric hindrance and the risk of side reactions. While specific yields are highly dependent on the peptide sequence and reaction conditions, the following table summarizes the general performance of common coupling reagents.
| Coupling Reagent Class | Example Reagents | Typical Coupling Time (min) | General Coupling Efficiency (%) | Key Considerations |
| Carbodiimides | DIC/HOBt, DIC/Oxyma | 60 - 120 | 95 - 98 | Cost-effective and low risk of racemization. Slower reaction rates compared to other classes. |
| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | 20 - 60 | 98 - >99.5 | Fast and highly efficient, particularly for sterically hindered couplings. HATU is very effective but more expensive. COMU is a very reactive and safer alternative to benzotriazole-based reagents. |
| Phosphonium Salts | PyBOP, PyAOP | 30 - 60 | 98 - 99 | Efficient with a low risk of guanidinylation side reactions. Byproducts can be challenging to remove in solution-phase synthesis. |
Experimental Protocols
Protocol 1: Synthesis of Fmoc-L-Proline from Fmoc-OSu
This protocol describes the synthesis of Fmoc-L-Proline, which will be used in the subsequent peptide synthesis protocols.
Materials:
-
L-proline
-
Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-succinimidyl carbonate)
-
10% Sodium carbonate (Na₂CO₃) aqueous solution
-
Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl ether
-
Ethyl acetate
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve L-proline (e.g., 1.5 g) in a 10% aqueous solution of Na₂CO₃ (30 mL).
-
In a separate flask, dissolve Fmoc-OSu (e.g., 4.3 g) in THF (30 mL).
-
Add the Fmoc-OSu solution to the L-proline solution and stir the mixture for 48 hours at room temperature.
-
Add deionized water (50 mL) to the reaction mixture.
-
Extract the aqueous phase with ethyl ether (3 x 50 mL) to remove unreacted Fmoc-OSu and byproducts.
-
Adjust the pH of the aqueous phase to 2-3 with an HCl solution.
-
Extract the acidified aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure to obtain Fmoc-L-Proline as a solid.
Protocol 2: Manual Solid-Phase Peptide Synthesis (SPPS) for Proline Incorporation
This protocol outlines a single coupling cycle for incorporating Fmoc-Pro-OH into a peptide chain on a solid support (e.g., Wang or Rink Amide resin).
Materials:
-
Fmoc-protected amino acid-loaded resin
-
20% (v/v) Piperidine in DMF (Fmoc deprotection solution)
-
Fmoc-Pro-OH
-
Coupling reagent (e.g., HCTU, HATU, or DIC/Oxyma)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA, or 2,4,6-collidine)
-
DMF (Peptide synthesis grade)
-
Dichloromethane (DCM)
-
Kaiser test kit or other ninhydrin-based test
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of the deprotection solution and agitate for an additional 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Pro-OH (3-4 equivalents relative to resin loading) and the coupling reagent (e.g., HCTU, 3-4 equivalents) in a minimal amount of DMF.
-
Add the base (e.g., DIPEA, 6-8 equivalents) to the activation mixture and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Monitoring the Coupling Reaction:
-
Take a small sample of the resin beads and wash them thoroughly with DMF and DCM.
-
Perform a Kaiser test. A negative result (yellow beads) indicates a complete coupling reaction. For coupling to a proline residue, the isatin test is recommended as the Kaiser test can be unreliable.
-
If the test is positive (blue beads), indicating an incomplete reaction, the coupling step can be repeated with a fresh solution of activated Fmoc-Pro-OH.
-
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.
Protocol 3: Cleavage and Deprotection
Materials:
-
Peptide-resin
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash if necessary.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Challenges and Mitigation Strategies in Proline Incorporation
A significant challenge when incorporating proline, especially as the second residue in a dipeptide, is the formation of diketopiperazine (DKP). This side reaction involves the intramolecular cyclization of the dipeptide, leading to cleavage from the resin and termination of the peptide chain.
Strategies to Minimize Diketopiperazine Formation:
-
Use of Dipeptide Building Blocks: Coupling a pre-formed Fmoc-Xaa-Pro-OH dipeptide can bypass the susceptible dipeptidyl-resin stage.
-
Choice of Resin: Using a more sterically hindered resin, such as 2-chlorotrityl chloride resin, can reduce the likelihood of DKP formation.
-
Immediate Coupling: Proceed with the coupling of the next amino acid immediately after the Fmoc deprotection and washing steps to minimize the time the N-terminal amine is exposed.
Signaling Pathways and Experimental Workflows
Proline-rich sequences are crucial for mediating protein-protein interactions, often serving as ligands for SH3 (Src Homology 3) domains. These interactions are fundamental in a multitude of cellular signaling pathways. Additionally, the degradation of collagen, the most abundant protein in mammals and rich in proline and hydroxyproline, releases bioactive peptides that can participate in signaling cascades.
.dot
Caption: SH3 Domain-Mediated Signaling Pathway.
.dot
Caption: Experimental Workflow for SPPS.
.dot
Caption: Collagen Degradation Signaling Pathway.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Proline-rich antimicrobial peptides: converging to a non-lytic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. proline-rich antibacterial peptide: Topics by Science.gov [science.gov]
- 5. Proline-rich Antimicrobial Peptides: Converging to a Non-Lytic Mechanism of Action. [arts.units.it]
Application Notes and Protocols for Solution-Phase Synthesis Utilizing Fmoc-Pro-OSu
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide synthesis, the use of N-α-Fmoc-protected amino acid succinimidyl esters (Fmoc-AA-OSu) offers a reliable method for the formation of peptide bonds in solution-phase synthesis. Fmoc-Pro-OSu, as a pre-activated form of Fmoc-proline, facilitates the coupling to the free amino group of an amino acid or peptide ester, mitigating the need for in-situ activating agents and reducing the risk of racemization, a common concern with many coupling reagents.[1] The succinimidyl ester is a good leaving group, enabling an efficient aminolysis reaction to form the desired peptide linkage.
This document provides detailed application notes and protocols for the use of this compound in solution-phase peptide synthesis. It covers recommended reaction conditions, including solvents, bases, and reaction times, and provides a step-by-step protocol for a typical coupling reaction and subsequent Fmoc deprotection.
Application Notes
Solvent Selection
The choice of solvent is critical for ensuring the solubility of all reactants and facilitating the reaction. Aprotic polar solvents are generally preferred for solution-phase peptide coupling.
-
Dimethylformamide (DMF): A widely used solvent in peptide synthesis due to its excellent solvating properties for protected amino acids and peptides.[2] It is important to use high-purity, amine-free DMF to avoid premature deprotection of the Fmoc group.[2]
-
Dichloromethane (DCM): Another common solvent, often used for its ability to dissolve a wide range of organic compounds and its relatively low boiling point, which facilitates removal post-reaction.[3]
-
Acetonitrile (ACN): Can be used, sometimes in combination with other solvents, and is particularly useful during work-up and purification steps.
-
Acetone: Has been reported as a suitable solvent for the coupling of Fmoc-OSu derivatives.[4]
Base Selection and Stoichiometry
A non-nucleophilic organic base is required to neutralize the protonated amino group of the amino acid ester and to facilitate the coupling reaction.
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base): A commonly used tertiary amine that is effective in promoting the coupling reaction while minimizing side reactions. Typically, 1.1 to 2.0 equivalents are used relative to the amino component.
-
Triethylamine (TEA): Another suitable base, although it is more nucleophilic than DIPEA and may lead to side reactions in some cases.
-
N-Methylmorpholine (NMM): A weaker base that can be advantageous in reducing the risk of racemization.
The reaction is sensitive to hydrolysis of the succinimidyl ester, so anhydrous conditions are recommended to maximize yield.
Quantitative Data on Reaction Conditions
The following table summarizes typical reaction conditions and outcomes for the solution-phase coupling of Fmoc-amino acid succinimidyl esters with amino acid esters. While specific data for this compound is limited in the literature, the data presented for other Fmoc-AA-OSu derivatives provide a strong indication of expected performance.
| Fmoc-AA-OSu Derivative | Amine Component | Solvent | Base (Equivalents) | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Fmoc-L-Tyr-OtBu | L-Tyr-OtBu | Acetone | DIPEA (1.0) | RT | Overnight | High (not specified) | |
| General Fmoc-AA-OSu | Amino Acid | Acetone/Water (1:1) | NaHCO₃ | RT | 20 | Not specified | |
| Fmoc-OSu | Amine | DCM | TEA (3.0) | 0 to RT | Not specified | Not specified |
Note: "RT" denotes room temperature. Yields are highly dependent on the specific substrates and purification methods.
Experimental Protocols
Protocol 1: Solution-Phase Coupling of this compound with an Amino Acid Ester
This protocol describes a general procedure for the coupling of this compound to an amino acid ester (e.g., H-Gly-OMe·HCl).
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DMF.
-
Neutralization: Add DIPEA (1.1 equivalents) to the solution and stir for 10-15 minutes at room temperature to neutralize the hydrochloride salt and liberate the free amine.
-
Addition of this compound: Add this compound (1.05 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amino acid ester is consumed (typically 2-4 hours).
-
Work-up: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. d. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Fmoc-Pro-dipeptide ester.
-
Purification: The crude product can be purified by flash chromatography on silica gel or by recrystallization, if necessary.
Protocol 2: Fmoc Deprotection in Solution Phase
This protocol outlines the removal of the Fmoc protecting group from the newly formed dipeptide ester.
Materials:
-
Fmoc-protected dipeptide ester
-
Piperidine
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Diethyl ether (cold)
Procedure:
-
Dissolution: Dissolve the Fmoc-protected dipeptide ester in DCM or DMF.
-
Deprotection: Add piperidine to the solution to a final concentration of 20% (v/v).
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes. The reaction progress can be monitored by TLC.
-
Work-up: a. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess piperidine. b. Co-evaporate with a suitable solvent like toluene to remove residual piperidine. c. Precipitate the deprotected dipeptide by adding cold diethyl ether. d. Collect the precipitate by filtration or centrifugation. e. Wash the product with cold diethyl ether to remove the dibenzofulvene-piperidine adduct.
-
Drying: Dry the resulting deprotected dipeptide ester under vacuum.
Diagrams
Caption: Workflow for solution-phase peptide synthesis using this compound.
Caption: Mechanism of peptide bond formation using this compound.
References
Application Notes and Protocols for Cyclic Peptide Synthesis Using Fmoc-Pro-OSu
For Researchers, Scientists, and Drug Development Professionals
Cyclic peptides have emerged as a promising class of therapeutics, offering enhanced stability, target affinity, and specificity compared to their linear counterparts.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of cyclic peptides utilizing Nα-Fmoc-L-proline N-hydroxysuccinimide ester (Fmoc-Pro-OSu). The use of this pre-activated amino acid derivative facilitates efficient head-to-tail cyclization, a key strategy in the synthesis of many bioactive cyclic peptides.[3]
Introduction to this compound in Cyclic Peptide Synthesis
This compound is an activated ester of Fmoc-protected proline. The N-hydroxysuccinimide (OSu) group is an excellent leaving group, rendering the proline's carboxyl group highly susceptible to nucleophilic attack by an amine. In the context of head-to-tail cyclic peptide synthesis, the free N-terminal amine of a linear peptide precursor attacks the activated carboxyl group of a C-terminal proline, leading to the formation of an amide bond and consequent cyclization of the peptide backbone.[4] This method is advantageous as it can be performed under relatively mild conditions and is compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) strategies.[5]
Principle of the Method
The synthesis of a cyclic peptide using this compound generally involves the following key stages:
-
Solid-Phase Synthesis of the Linear Peptide: The linear peptide precursor is assembled on a solid support using standard Fmoc-SPPS chemistry. The sequence is designed to have a proline residue at the C-terminus.
-
Cleavage from the Resin: The fully assembled linear peptide is cleaved from the solid support, while keeping the side-chain protecting groups intact to prevent unwanted side reactions during cyclization.
-
Activation of the C-terminal Proline: While this compound is a pre-activated building block, for cyclization of a linear peptide ending in proline, the C-terminal carboxyl group of the linear peptide needs to be activated. A common method is to use a coupling reagent to form an active ester in situ. However, for the specific use of this compound as the final residue to be coupled in solution phase before cyclization, it would be added to the deprotected N-terminus of the peptide fragment. A more direct approach for on-resin cyclization involves the activation of the C-terminal carboxyl group of the resin-bound peptide.
-
Solution-Phase Cyclization: The linear peptide with the activated C-terminal proline is cyclized in dilute solution to favor intramolecular reaction over intermolecular polymerization.
-
Deprotection and Purification: Following cyclization, the side-chain protecting groups are removed, and the crude cyclic peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Protocols
Synthesis of the Linear Peptide Precursor
This protocol outlines the manual synthesis of a linear peptide on a Rink Amide resin.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-amino acids
-
Fmoc-Pro-OH (for the C-terminus)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain the solution. Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes. Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (4 eq.), Oxyma Pure (4 eq.), and DIC (4 eq.) in DMF.
-
Add the activation mixture to the deprotected resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, with Fmoc-Pro-OH being the final amino acid coupled.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2) to expose the N-terminal amine.
-
Cleavage of the Linear Peptide: Cleave the peptide from the resin using a cleavage cocktail such as TFA/H2O/TIS (95:2.5:2.5) for 2-3 hours. Precipitate the crude linear peptide in cold diethyl ether.
Head-to-Tail Cyclization using In Situ Activation
Materials:
-
Crude linear peptide with a C-terminal proline
-
1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt)
-
N,N'-Diisopropylcarbodiimide (DIC) or Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)
-
Diisopropylethylamine (DIPEA)
-
DMF
-
Acetonitrile (ACN)
Procedure:
-
Dissolution: Dissolve the crude linear peptide in DMF to a final concentration of 1-5 mM. A lower concentration favors intramolecular cyclization.
-
Activation and Cyclization:
-
Add HOBt (1.5 eq.) and DIC (1.5 eq.) to the peptide solution.
-
Add DIPEA (3 eq.) to raise the pH to approximately 8-9.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
-
Monitoring: Monitor the progress of the cyclization by LC-MS.
-
Quenching: Once the reaction is complete, quench the reaction by adding a small amount of water.
-
Solvent Removal: Remove the solvent under reduced pressure.
Deprotection and Purification
Materials:
-
Crude cyclic peptide
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
-
RP-HPLC system
Procedure:
-
Side-Chain Deprotection: Treat the crude cyclic peptide with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2-4 hours to remove the side-chain protecting groups.
-
Precipitation: Precipitate the deprotected cyclic peptide in cold diethyl ether.
-
Purification: Purify the crude cyclic peptide by RP-HPLC using a suitable gradient of water and acetonitrile containing 0.1% TFA.
-
Lyophilization: Lyophilize the pure fractions to obtain the final cyclic peptide as a white powder.
Data Presentation
The efficiency of cyclic peptide synthesis is sequence-dependent. The following table provides representative data for the synthesis of head-to-tail cyclized peptides.
| Instrument | Sequence | Crude Purity (%) | Synthesis Time (h) |
| Liberty Blue | cyclo-[GVYLHIE] | 78 | 2.13 |
| Liberty Blue | cyclo-[WTaRRR-nal-R-Fpa-nle-Q] | 75 | 3.01 |
| Liberty PRIME | cyclo-[WTaRRR-nal-R-Fpa-nle-Q] | 75 | 2 |
| Liberty PRIME | cyclo-[WTaR-NMeGly-NMePhe-nal-NMeGly-Fpa-nle-E] | 66 | 2.05 |
Table 1: Representative data for fully automated synthesis of head-to-tail cyclized peptides. Data adapted from CEM Corporation application notes. Note that these are examples and results with this compound mediated cyclization may vary.
Mandatory Visualizations
Experimental Workflow for Cyclic Peptide Synthesis
References
- 1. Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS [cem.com]
- 2. Cyclic Peptide Synthesis - Bio-Synthesis [biosyn.com]
- 3. lifetein.com [lifetein.com]
- 4. peptide.com [peptide.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Standard Operating Procedure for Fmoc Deprotection After Proline Coupling: Mitigating Diketopiperazine Formation
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The solid-phase peptide synthesis (SPPS) of proline-containing peptides presents unique challenges during the Nα-Fmoc deprotection step. Following the coupling of a proline residue, the resulting secondary amine at the N-terminus of the growing peptide chain significantly increases the risk of a deleterious side reaction: diketopiperazine (DKP) formation. This intramolecular cyclization cleaves the dipeptide from the resin, leading to truncated sequences and a substantial reduction in the final peptide yield.[1][2]
This application note provides a detailed standard operating procedure (SOP) for the Fmoc deprotection step immediately following proline coupling, with a primary focus on minimizing DKP formation. Understanding and implementing these protocols are critical for the successful synthesis of proline-containing peptides.
The Challenge: Diketopiperazine (DKP) Formation
DKP formation is an intramolecular cyclization reaction that occurs when the deprotected N-terminal amine of a dipeptidyl-resin attacks the ester linkage to the solid support. This results in the cleavage of the dipeptide as a cyclic diketopiperazine.[1] The propensity for DKP formation is exceptionally high when proline is the C-terminal residue of this dipeptide (i.e., the second amino acid in the growing chain).[1][3] The unique cyclic structure of proline can facilitate the necessary cis-amide bond conformation for this cyclization to occur.
Several factors exacerbate DKP formation:
-
Peptide Sequence: Sequences with proline at the second position from the C-terminus are highly susceptible.
-
Base-catalyzed Reaction: The piperidine used in standard Fmoc deprotection protocols can catalyze this side reaction.
-
Deprotection Time: Longer exposure of the deprotected N-terminus to the basic conditions increases the likelihood of DKP formation.
Recent studies have also highlighted a phenomenon of "self-deprotection" in proline-containing sequences, where Fmoc removal can proceed even without the addition of a strong base like piperidine, further increasing the risk of DKP formation during extended hold times.
Experimental Protocols
To mitigate the risk of DKP formation, a modified Fmoc deprotection strategy is recommended immediately after the coupling of a proline residue. This involves the use of a less basic, yet effective, deprotection cocktail and minimized reaction times.
Materials and Reagents:
-
Peptide-resin with N-terminal Fmoc-Proline
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperazine
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
N-methyl-2-pyrrolidone (NMP), peptide synthesis grade (as an alternative solvent to DMF)
-
Dichloromethane (DCM), peptide synthesis grade
-
Reagents for monitoring (e.g., Ninhydrin or Chloranil test kits)
-
Solid-phase peptide synthesis vessel (manual or automated)
Protocol 1: Standard Fmoc Deprotection (High Risk of DKP Formation)
This protocol is provided for comparison and is not recommended for the deprotection step immediately following proline coupling due to the high risk of DKP formation.
-
Resin Washing: Wash the Fmoc-Pro-peptidyl-resin with DMF (3 x 1 min).
-
Deprotection: Treat the resin with 20% (v/v) piperidine in DMF.
-
Initial treatment: 1 x 3 minutes.
-
Second treatment: 1 x 10 minutes.
-
-
Resin Washing: Wash the resin thoroughly with DMF (5-6 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
Protocol 2: Optimized Fmoc Deprotection with DBU and Piperazine (Recommended)
This protocol utilizes a milder base system that has been shown to significantly reduce DKP formation while maintaining efficient Fmoc removal.
-
Resin Washing: Wash the Fmoc-Pro-peptidyl-resin with NMP (3 x 1 min).
-
Preparation of Deprotection Solution: Prepare a fresh solution of 2% (v/v) DBU and 5% (w/v) piperazine in NMP.
-
Deprotection:
-
Treat the resin with the DBU/piperazine/NMP solution for 5 minutes.
-
Drain the solution.
-
Add a fresh aliquot of the deprotection solution and treat for an additional 10 minutes.
-
-
Resin Washing: Wash the resin thoroughly with NMP (5-6 times) to remove the deprotection reagents.
-
Monitoring: Perform a qualitative test (e.g., Chloranil test for secondary amines) to confirm the completion of the deprotection. The Kaiser test is unreliable for N-terminal proline, as it yields a reddish-brown color instead of the typical blue.
-
Immediate Coupling: Proceed immediately to the coupling of the next amino acid to minimize the time the deprotected proline N-terminus is exposed.
Data Presentation
The choice of deprotection reagent has a significant impact on the extent of DKP formation. The following table summarizes quantitative data from a study comparing different Fmoc deprotection conditions.
| Deprotection Reagent/Solvent | DKP Formation (%) | Reference |
| 20% Piperidine in DMF | 13.8 | |
| 5% Piperidine in DMF | 12.2 | |
| 5% Piperazine in DMF | < 4.0 | |
| 5% Piperazine in NMP | < 4.0 | |
| 2% DBU, 5% Piperazine in NMP | 3.6 |
Mandatory Visualization
Caption: Optimized workflow for Fmoc deprotection after proline coupling.
References
Application Notes and Protocols for Monitoring Fmoc-Pro-OSu Reaction Completion
Audience: Researchers, scientists, and drug development professionals.
Introduction
The efficient coupling of N-hydroxysuccinimide (OSu) activated N-α-Fmoc-L-proline (Fmoc-Pro-OSu) to a primary or secondary amine is a critical step in solid-phase peptide synthesis (SPPS) and the chemical modification of biomolecules. Monitoring the completion of this reaction is essential to ensure high yields and purity of the final product, preventing the formation of deletion sequences or other impurities.[1][2] This document provides detailed protocols for various analytical techniques to monitor the progress and completion of this compound coupling reactions. These methods range from rapid qualitative colorimetric assays to quantitative chromatographic and spectroscopic techniques.
Chemical Reaction
The reaction involves the nucleophilic attack of a free amine on the activated carbonyl carbon of this compound, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.
Caption: this compound acylation reaction.
Monitoring Techniques: Overview and Comparison
Several techniques can be employed to monitor the reaction. The choice of method depends on factors such as the phase of the reaction (solid-phase vs. solution-phase), the required sensitivity, and the availability of instrumentation.
| Technique | Principle | Phase | Type | Throughput | Equipment Required |
| Colorimetric Assays | |||||
| Kaiser Test | Ninhydrin reacts with primary amines to produce a blue color.[3][4] | Solid | Qualitative | High | Heating block, test tubes |
| Chloranil Test | Chloranil reacts with secondary amines (like proline) to give a blue color.[1] | Solid | Qualitative | High | Test tubes |
| Isatin Test | Isatin produces a blue color with N-terminal proline residues. | Solid | Qualitative | High | Test tubes, heating block |
| Chromatography | |||||
| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning between a stationary and mobile phase. | Solution | Semi-quantitative | High | TLC plates, developing chamber, UV lamp |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary and mobile phase. | Solution | Quantitative | Medium | HPLC system with UV detector |
| Spectroscopy | |||||
| Nuclear Magnetic Resonance (NMR) | Monitors the disappearance of reactant signals and the appearance of product signals. | Solution | Quantitative | Low | NMR spectrometer |
| Mass Spectrometry (MS) | Confirms the mass of the desired product. | Solution | Qualitative/Quantitative | High | Mass spectrometer |
Experimental Protocols
General Workflow for Monitoring
The following diagram illustrates a typical workflow for monitoring the completion of an this compound coupling reaction, particularly in the context of solid-phase peptide synthesis.
Caption: General experimental workflow for monitoring reaction completion.
Colorimetric Assays for Solid-Phase Reactions
These tests are primarily used in solid-phase peptide synthesis to detect the presence of unreacted (free) amines on the resin.
The Kaiser test, or ninhydrin test, is highly sensitive for detecting primary amines. A positive result (blue color) indicates incomplete coupling. However, it is unreliable for the N-terminal proline, a secondary amine, which gives a less distinct red-brown color.
Protocol:
-
Transfer a small sample of resin beads (approx. 5-10 mg) to a small glass test tube.
-
Wash the resin beads three times with ethanol to remove any residual reagents.
-
Add 2-3 drops of each of the following Kaiser test solutions:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
-
Heat the test tube at 100-120°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation of Results:
| Observation | Interpretation | Action |
| Beads and solution are yellow/colorless. | Reaction is complete (no free primary amines). | Proceed to the next step. |
| Beads and/or solution are dark blue. | Reaction is incomplete. | Recouple or cap unreacted amines. |
This test is a reliable alternative to the Kaiser test for detecting N-terminal proline.
Protocol:
-
Place 1-5 mg of resin in a small test tube.
-
Add one drop of Reagent A (acetaldehyde).
-
Add one drop of Reagent B (2% chloranil in DMF).
-
Let the mixture stand at room temperature for 5 minutes.
-
Observe the color of the beads.
Interpretation of Results:
| Observation | Interpretation | Action |
| Beads are blue. | Incomplete coupling (free secondary amine present). | Recouple or cap unreacted amines. |
| Beads remain colorless or yellow. | Reaction is complete. | Proceed to the next step. |
The isatin test is another alternative for detecting N-terminal proline.
Protocol:
-
Prepare the isatin reagent: Dissolve 1 g of isatin in 30 mL of benzyl alcohol, then add 1.5 g of Boc-Phe-OH. Stir until the solution is clear.
-
Add a few resin beads to a test tube.
-
Add 2-3 drops of the isatin reagent.
-
Heat at 100°C for 5-10 minutes.
-
Observe the color of the beads.
Interpretation of Results:
| Observation | Interpretation | Action |
| Blue colored beads. | Incomplete coupling (free secondary amine present). | Recouple or cap unreacted amines. |
| Beads remain colorless or yellow. | Reaction is complete. | Proceed to the next step. |
Thin-Layer Chromatography (TLC)
TLC is a quick and effective method for monitoring solution-phase reactions by observing the disappearance of the starting amine and the appearance of the higher molecular weight product.
Protocol:
-
Prepare a TLC chamber with a suitable mobile phase (e.g., 9:1 Dichloromethane:Methanol).
-
On a silica gel TLC plate, spot the starting amine, this compound, and the reaction mixture at different time points.
-
Develop the TLC plate in the chamber.
-
After the solvent front has moved up the plate, remove and dry it.
-
Visualize the spots under a UV lamp (254 nm). The Fmoc-containing compounds will be visible.
-
Further visualization can be achieved by staining with a ninhydrin solution and heating, which will stain any remaining free amine.
Interpretation of Results:
| Observation | Interpretation |
| Spot corresponding to the starting amine disappears. | Reaction is proceeding towards completion. |
| A new, lower Rf spot corresponding to the product appears and intensifies. | Product is forming. |
| No spot corresponding to the starting amine is visible by ninhydrin stain. | Reaction is complete. |
Quantitative Data (Typical Rf values):
| Compound | Typical Rf (9:1 DCM:MeOH) |
| Starting Amine (e.g., H-Gly-OMe) | ~0.4 |
| This compound | ~0.8 |
| Fmoc-Pro-Gly-OMe | ~0.6 |
Note: Rf values are highly dependent on the specific amine, solvent system, and stationary phase.
High-Performance Liquid Chromatography (HPLC)
HPLC provides a quantitative measure of reaction completion by separating and quantifying the reactants and products.
Protocol:
-
Quench a small aliquot of the reaction mixture at various time points.
-
Dilute the aliquot in a suitable solvent (e.g., Acetonitrile/Water).
-
Inject the sample into an HPLC system equipped with a C18 reverse-phase column.
-
Elute with a gradient of acetonitrile in water (both containing 0.1% TFA). For example, a linear gradient from 30% to 100% acetonitrile over 15 minutes.
-
Monitor the elution profile at 265 nm or 280 nm to detect the Fmoc group.
Interpretation of Results:
-
The peak corresponding to the starting amine will decrease in area over time.
-
The peak corresponding to the product will increase in area.
-
The reaction is considered complete when the starting amine peak is no longer detectable, or its area remains constant over consecutive time points.
Quantitative Data (Typical Retention Times):
| Compound | Typical Retention Time (min) |
| Starting Amine (e.g., H-Phe-NH2) | ~5.2 |
| This compound | ~12.5 |
| Fmoc-Pro-Phe-NH2 | ~10.8 |
Note: Retention times are dependent on the specific HPLC system, column, and gradient.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to monitor the reaction in real-time or by analyzing quenched aliquots. It provides unambiguous structural information and can be used quantitatively.
Protocol:
-
Acquire a ¹H NMR spectrum of the starting materials (this compound and the amine).
-
Set up the reaction in an NMR tube for in-situ monitoring or take aliquots at different time points, quench the reaction, and prepare for NMR analysis.
-
Acquire ¹H NMR spectra of the reaction mixture over time.
-
Monitor the disappearance of characteristic proton signals from the starting amine and the appearance of new signals from the product.
Interpretation of Results:
-
The integration of the signals corresponding to the starting materials will decrease.
-
The integration of new signals corresponding to the product will increase.
-
The reaction is complete when the signals of the starting amine are no longer observed.
Quantitative Data (Typical ¹H NMR Chemical Shifts in CDCl₃):
| Compound | Characteristic Protons | Chemical Shift (ppm) |
| This compound | Succinimide protons | ~2.9 (s, 4H) |
| Starting Amine (e.g., Benzylamine) | Benzylic CH₂ | ~3.9 (s, 2H) |
| Fmoc-Pro-NH-CH₂-Ph (Product) | New Amide NH | ~6.5-7.0 (t, 1H) |
| Benzylic CH₂ (shifted) | ~4.4 (d, 2H) |
Mass Spectrometry (MS)
Mass spectrometry is typically used as an endpoint analysis to confirm the identity of the final product by verifying its molecular weight.
Protocol:
-
Take an aliquot of the final reaction mixture.
-
Dilute the sample appropriately for the specific mass spectrometer (e.g., ESI-MS).
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum and look for the ion corresponding to the expected mass of the product.
Interpretation of Results:
-
The presence of a peak corresponding to the [M+H]⁺ or [M+Na]⁺ of the desired product confirms its formation.
-
The absence of a peak for the starting amine suggests complete or near-complete conversion.
Troubleshooting and Considerations
-
Incomplete Reactions: If monitoring indicates an incomplete reaction, a second coupling can be performed. If the reaction is still incomplete, unreacted amines should be capped (e.g., with acetic anhydride) to prevent the formation of deletion sequences.
-
Side Reactions: Fmoc-OSu can be a source of Fmoc-β-Ala-OH as an impurity, which can be incorporated into the peptide chain. High-purity reagents are crucial.
-
Proline Specifics: Due to the secondary amine nature of proline, it is crucial to use appropriate monitoring tests like the chloranil or isatin test in SPPS.
-
Quantitative Accuracy: For highly accurate quantitative analysis, HPLC and NMR are the preferred methods. It is important to establish a validated method with proper standards for quantification.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Coupling Efficiency with Fmoc-Pro-OSu
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals encountering challenges with low coupling efficiency when using Fmoc-Pro-OSu in solid-phase peptide synthesis (SPPS). The following question-and-answer format directly addresses specific issues and offers practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound, or N-(9-Fluorenylmethyloxycarbonyloxy)succinimide ester of Proline, is an activated form of the amino acid proline used in peptide synthesis. The OSu (succinimidyl ester) group is a good leaving group, facilitating the acylation of the free N-terminal amine of the growing peptide chain on the solid support. This pre-activated form can sometimes offer convenience over in-situ activation methods.
Q2: What are the most common causes of low coupling efficiency with this compound?
Several factors can contribute to incomplete coupling of this compound:
-
Steric Hindrance: Proline's unique cyclic structure can present steric challenges, slowing down the coupling reaction. This can be exacerbated by bulky neighboring amino acid residues.
-
Peptide Aggregation: As the peptide chain elongates, it can aggregate on the resin, making the N-terminal amine less accessible for coupling.[1]
-
Diketopiperazine (DKP) Formation: Sequences containing proline at the C-terminus of a dipeptide are particularly prone to this side reaction, where the dipeptide cleaves from the resin to form a cyclic diketopiperazine.[1][]
-
Suboptimal Reaction Conditions: Inadequate coupling time, temperature, or reagent concentrations can lead to incomplete reactions.
-
Reagent Quality and Solubility: Degradation of this compound or poor solubility in the reaction solvent can reduce its effective concentration. While Fmoc-Pro-OH is known to be easily soluble in DMF, the solubility of the OSu ester should also be ensured.
Q3: How can I monitor the completeness of the this compound coupling reaction?
Standard monitoring methods like the Kaiser test are not reliable for couplings to proline, as the secondary amine of proline does not yield the characteristic blue-purple color.[3] Alternative tests are recommended:
-
Isatin Test: This colorimetric test produces a blue color in the presence of a free N-terminal proline.
-
Chloranil Test: Another colorimetric test that can be used to detect free secondary amines.
A negative result from one of these tests indicates a successful coupling.
Troubleshooting Guides
Issue 1: Consistently low coupling yield with this compound.
If you are observing a consistently low yield after coupling with this compound, consider the following troubleshooting strategies.
Root Causes & Solutions:
| Root Cause | Recommended Solution |
| Insufficient Reactivity | While this compound is an active ester, it may not be sufficiently reactive for "difficult" couplings. Consider switching to in-situ activation of Fmoc-Pro-OH with more potent coupling reagents. |
| Steric Hindrance | Increase the coupling time (e.g., to 4 hours or overnight). Perform a "double coupling" by draining the reaction vessel after the initial coupling, washing with DMF, and adding a fresh solution of activated Fmoc-Pro-OH.[1] |
| Peptide Aggregation | Use solvents known to disrupt secondary structures, such as N-methylpyrrolidone (NMP) or add chaotropic salts like LiCl to DMF. Incorporating pseudoproline dipeptides earlier in the sequence can also help mitigate aggregation. |
| Suboptimal Activation | If performing in-situ activation, ensure the correct stoichiometry of Fmoc-Pro-OH, coupling reagent, and base. Pre-activation for a short period (1-2 minutes) before adding to the resin can be beneficial. |
Experimental Protocol: Double Coupling with HATU Activation
-
Initial Coupling:
-
Swell the peptide-resin in DMF.
-
In a separate vessel, dissolve Fmoc-Pro-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
-
Washing:
-
Drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3 x 5 mL).
-
-
Second Coupling:
-
Prepare a fresh solution of activated Fmoc-Pro-OH as described in step 1.
-
Add the fresh solution to the resin and agitate for another 2 hours.
-
-
Monitoring and Final Washing:
-
Perform an Isatin test to confirm the completion of the coupling.
-
If the test is negative, wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL) before proceeding to the next Fmoc deprotection step.
-
Issue 2: Suspected side reactions when using this compound.
Side reactions can significantly lower the yield of the desired peptide. Here’s how to identify and mitigate them.
Common Side Reactions and Mitigation Strategies:
| Side Reaction | Symptoms | Mitigation Strategy |
| Diketopiperazine (DKP) Formation | Significant loss of peptide from the resin, especially when proline is the second amino acid to be coupled. | Couple an Fmoc-dipeptide instead of a single amino acid to bypass the vulnerable dipeptide stage. Use a bulky resin like 2-chlorotrityl chloride resin which sterically hinders this side reaction. |
| Fmoc-β-alanine Formation | Presence of an unexpected peptide with an additional β-alanine residue in the final product. | This can result from the decomposition of Fmoc-OSu. Ensure high-purity this compound is used. Alternatively, use in-situ activation of Fmoc-Pro-OH to avoid this impurity. |
| Premature Fmoc Deprotection | Low levels of deletion sequences where the proline residue is missing. | The Fmoc group can be labile to the free amino group of the growing peptide chain during very slow couplings. Using more efficient coupling reagents to speed up the reaction can minimize this. |
Visualization of Troubleshooting Workflow
References
identifying and minimizing side reactions of Fmoc-Pro-OSu
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize side reactions when using Fmoc-Pro-OSu in your experiments.
Troubleshooting Guides
Issue 1: Low Coupling Efficiency or Incomplete Reaction
Symptoms:
-
Presence of unreacted starting material (amine component) detected by analytical techniques like HPLC or mass spectrometry after the coupling step.
-
A positive Kaiser test (blue or purple beads) after coupling, indicating free primary amines on the resin.[1]
-
Formation of deletion sequences in the final peptide product.
Root Causes & Solutions:
| Root Cause | Mitigation Strategy |
| Hydrolysis of this compound | The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis, especially in the presence of water and at a basic pH.[2] This hydrolysis converts the active ester to the inactive Fmoc-Pro-OH, which cannot participate in the coupling reaction. To minimize hydrolysis, ensure all solvents and reagents are anhydrous. Prepare the this compound solution immediately before use and avoid prolonged storage in solution.[3][4] |
| Steric Hindrance | The bulky Fmoc protecting group and the rigid structure of proline can sterically hinder the coupling reaction, particularly with sterically demanding amino acids on the resin.[5] To overcome this, consider using a more potent coupling reagent such as HATU or HBTU. Extending the coupling time or performing a double coupling can also improve the reaction yield. |
| Peptide Aggregation | The growing peptide chain, especially if it contains hydrophobic residues, can aggregate on the solid support, making the N-terminal amine inaccessible for coupling. Switching to a more polar solvent like N-methyl-2-pyrrolidone (NMP) or adding a small amount of dimethyl sulfoxide (DMSO) can help disrupt aggregation. |
Issue 2: Presence of Unexpected Peaks in HPLC/Mass Spectrometry Analysis
Symptoms:
-
Appearance of a peak with a mass corresponding to a cyclic dipeptide (diketopiperazine) of Proline and the preceding amino acid.
-
Detection of an impurity with the same mass as the desired peptide but with a different retention time, potentially indicating a diastereomer due to racemization.
-
Identification of a small peptide impurity corresponding to Fmoc-β-alanine or a peptide containing it.
Root Causes & Solutions:
| Root Cause | Mitigation Strategy |
| Diketopiperazine (DKP) Formation | This is a major side reaction, especially when proline is the second amino acid in the sequence. The free N-terminal amine of the dipeptide can intramolecularly attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. To minimize DKP formation, use a bulky resin such as 2-chlorotrityl chloride resin. Alternatively, employ a modified Fmoc deprotection cocktail, such as 2% DBU and 5% piperazine in NMP, which has been shown to significantly reduce DKP formation compared to the standard 20% piperidine in DMF. Coupling a pre-formed dipeptide (Fmoc-Xaa-Pro-OH) instead of sequential single amino acid additions can also circumvent this side reaction. |
| Racemization of Proline | Although proline is a secondary amino acid and generally less prone to racemization than other amino acids, epimerization can occur under certain conditions. The use of 1-hydroxybenzotriazole (HOBt) as a coupling additive has been reported to induce proline racemization in some cases. If proline racemization is suspected, consider using an alternative additive like OxymaPure or switching to a coupling reagent that does not require an additive. Performing the coupling at a lower temperature may also reduce the rate of racemization. |
| Fmoc-β-alanine Impurity | The Fmoc-OSu reagent used to prepare this compound can undergo a Lossen-type rearrangement under basic conditions to form Fmoc-β-alanine. This impurity can then be incorporated into the peptide chain. To avoid this, use high-purity this compound. When preparing this compound in-house, it is recommended to use an equimolar amount or slightly less of Fmoc-OSu relative to proline to minimize the formation of this byproduct. |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions of this compound?
A1: The main side reactions are:
-
Hydrolysis: The O-succinimidyl (OSu) ester can be hydrolyzed by water to the corresponding carboxylic acid (Fmoc-Pro-OH), rendering it inactive for coupling.
-
Diketopiperazine (DKP) Formation: After coupling of proline, the resulting dipeptide on the resin is highly susceptible to intramolecular cyclization to form a diketopiperazine, leading to chain termination.
-
Racemization: Although less common for proline, racemization can occur during activation and coupling, leading to the incorporation of D-proline instead of L-proline.
-
Formation of Fmoc-β-alanine: The Fmoc-OSu reagent itself can rearrange to form Fmoc-β-alanine, which can act as an impurity.
Q2: How can I detect these side products?
A2: The most common methods for detecting side products are:
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the desired product from impurities. A reversed-phase C18 column is typically used. Chiral HPLC is necessary to detect racemization.
-
Mass Spectrometry (MS): MS is used to identify the mass of the products and impurities, confirming the presence of side products like diketopiperazines or deletion sequences.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to characterize the structure of impurities, such as Fmoc-β-alanine.
Q3: What is the optimal pH for coupling this compound?
A3: The coupling reaction is typically carried out under slightly basic conditions to ensure the N-terminal amine of the growing peptide chain is deprotonated and nucleophilic. However, a highly basic environment can accelerate the hydrolysis of the OSu ester and potentially increase racemization. Therefore, a careful balance is required, and the use of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) at a controlled stoichiometry is recommended.
Q4: How stable is this compound in solution?
A4: this compound, like other NHS esters, has limited stability in solution, especially in polar aprotic solvents like DMF, which are commonly used in peptide synthesis and are often not perfectly anhydrous. It is highly recommended to prepare solutions of this compound immediately before use to minimize hydrolysis.
Q5: Is Fmoc-Pro-Cl a better alternative to this compound?
A5: Fmoc-Pro-Cl is more reactive than this compound, which can lead to faster coupling times. However, its higher reactivity also makes it more susceptible to hydrolysis and other side reactions. This compound is generally considered more stable and easier to handle, often resulting in cleaner reactions and higher purity of the final product.
Data Presentation
Table 1: Effect of Deprotection Conditions on Diketopiperazine (DKP) Formation
| Deprotection Cocktail | Solvent | DKP Formation (%) | Reference(s) |
| 20% Piperidine | DMF | 13.8 | |
| 5% Piperidine | DMF | 12.2 | |
| 5% Piperazine | DMF | < 4.0 | |
| 2% DBU, 5% Piperazine | NMP | 3.6 |
Table 2: Influence of the N-terminal Amino Acid (Xaa) on the Rate of DKP Formation from Xaa-Pro Sequences
| Xaa in Xaa-Pro sequence | Relative Rate of DKP Formation |
| Glycine | High |
| Alanine | Moderate |
| Valine | Low |
| Phenylalanine | Moderate |
| Arginine | High |
Data compiled from qualitative and quantitative studies on model peptides. The rate of DKP formation is highly sequence-dependent.
Experimental Protocols
Protocol 1: HPLC Analysis of this compound and Potential Impurities
Objective: To separate and quantify this compound, its hydrolysis product (Fmoc-Pro-OH), and the potential impurity Fmoc-β-alanine.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 30% to 70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile.
Protocol 2: Chiral HPLC for Detection of Proline Racemization
Objective: To separate and quantify the L- and D-enantiomers of a proline-containing dipeptide to assess racemization.
-
Column: Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Lux Cellulose-2).
-
Mobile Phase: A mixture of acetonitrile and water with 0.1% TFA. The exact ratio may need to be optimized for the specific dipeptide.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Cleave a small amount of the dipeptide from the resin, dissolve it in the mobile phase, and inject it into the HPLC.
Visualizations
Caption: Key side reaction pathways of this compound.
Caption: Logical workflow for troubleshooting this compound issues.
References
Technical Support Center: Optimizing Fmoc-Pro-OSu Coupling
Welcome to the Technical Support Center for optimizing Fmoc-Pro-OSu coupling reactions. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving efficient and complete coupling of Fmoc-protected proline.
Troubleshooting Guide
This section addresses common issues encountered during the coupling of this compound and provides actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test for subsequent amino acid) | 1. Steric Hindrance: Proline's cyclic structure can hinder the approach to the N-terminal amine. 2. Suboptimal Activation: The coupling reagent may not be potent enough for this sterically hindered amino acid. 3. Insufficient Reaction Time: The coupling reaction may not have proceeded to completion. 4. Peptide Aggregation: The growing peptide chain may be aggregating on the solid support, blocking reactive sites. | 1. Switch to a more potent coupling reagent: Use aminium/uronium or phosphonium salt-based reagents like HATU, HCTU, or COMU instead of standard carbodiimides.[1][2] 2. Perform a double coupling: After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of activated this compound.[3][4][5] 3. Increase the reaction time: Extend the coupling time to 2-4 hours or even overnight. 4. Elevate the temperature: Performing the coupling at a higher temperature (e.g., 40-50°C) can improve the reaction rate. |
| Low Yield of Final Peptide | 1. Diketopiperazine Formation: If proline is the second amino acid in the sequence, the N-terminal amine of the dipeptide can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopopiperazine. 2. Cumulative Incomplete Couplings: Small inefficiencies at each coupling step can lead to a significant loss of yield for longer peptides. | 1. Use a bulky resin: Employ a 2-chlorotrityl chloride resin to minimize diketopiperazine formation due to steric hindrance. 2. Couple a dipeptide: Instead of coupling proline followed by the next amino acid, couple a pre-synthesized Fmoc-Xxx-Pro-OH dipeptide. 3. Ensure complete coupling at each step: Use the troubleshooting steps for incomplete coupling to maximize the efficiency of each cycle. |
| Presence of Deletion Sequences (Peptide missing Proline) | 1. Incomplete Coupling of Proline: This is the most direct cause. 2. Premature Fmoc Deprotection: Although less common, very slow couplings could potentially be affected by premature deprotection of the Fmoc group on the incoming proline. | 1. Follow the recommendations for incomplete coupling. 2. Ensure high-quality reagents: Use fresh, high-purity this compound, coupling reagents, and anhydrous solvents. |
| Racemization | 1. Excessive Base or High Temperatures: Strong bases and high temperatures can increase the risk of epimerization. | 1. Use a hindered base: Employ a non-nucleophilic hindered base like diisopropylethylamine (DIEA) or 2,4,6-collidine. 2. Minimize pre-activation time: Add the activated amino acid solution to the resin immediately after a short pre-activation period (1-5 minutes). 3. Carefully control temperature: If using elevated temperatures, monitor for potential racemization, especially if the subsequent amino acid is also sensitive. |
Frequently Asked Questions (FAQs)
Q1: Why is Fmoc-Proline coupling often considered "difficult"?
A1: Proline is a secondary amino acid with a cyclic side chain. This structure creates significant steric hindrance, which can slow down the kinetics of the coupling reaction compared to other amino acids. This can lead to incomplete reactions if standard coupling protocols are used.
Q2: What is a "double coupling" and when should I use it?
A2: A double coupling is the process of repeating the coupling step with fresh reagents after the initial coupling reaction is complete. It is a highly recommended strategy for difficult couplings, such as with proline, to ensure the reaction goes to completion and to improve the purity and final yield of the peptide.
Q3: How do I know if the coupling of this compound is complete?
A3: Since proline is a secondary amine, the standard Kaiser test will not give a positive blue/purple result. A modified test, such as the chloranil test, can be used. Alternatively, the most reliable method is to proceed with the synthesis of the next amino acid and perform a Kaiser test at that stage. A positive result would indicate that the proline coupling was incomplete, leaving unreacted N-terminal amines. For quantitative analysis, a small amount of resin can be cleaved and analyzed by HPLC and mass spectrometry.
Q4: Can I use standard coupling reagents like DIC/HOBt for this compound?
A4: While it may be possible for some sequences, it is generally not recommended for proline due to its steric hindrance. More potent coupling reagents like HATU, HCTU, or COMU are more effective at driving the reaction to completion and typically result in higher yields and purity.
Q5: What is the optimal reaction time for this compound coupling?
A5: There is no single optimal time, as it depends on the sequence, resin, coupling reagent, and temperature. For a standard coupling at room temperature, a longer reaction time of at least 2 hours is a good starting point. However, it is best to perform an optimization experiment to determine the ideal time for your specific conditions.
Data Presentation: Optimizing Coupling Conditions for Hindered Amino Acids
The following table summarizes typical starting conditions and optimization strategies for the coupling of sterically hindered amino acids like proline. Exact times and yields are sequence-dependent and should be optimized empirically.
| Parameter | Standard Condition | Optimized Condition for Proline | Rationale |
| Coupling Reagent | DIC / HOBt | HATU / HCTU / COMU | More potent reagents are needed to overcome steric hindrance. |
| Reaction Time | 30 - 60 minutes | 2 - 4 hours (or double couple for 1-2 hours each) | Allows more time for the sterically hindered reaction to proceed to completion. |
| Temperature | Room Temperature (~25°C) | 40 - 50°C | Increased temperature enhances reaction kinetics. |
| Solvent | DMF | DMF, NMP, or DMF/DCM mixtures | Ensures good resin swelling and solubility of reagents. |
| Equivalents (AA:Reagent:Base) | 3:3:6 | 3-5 : 2.9-5 : 6-10 | A higher concentration can help drive the reaction forward. |
Experimental Protocols
Protocol 1: Optimization of this compound Coupling Time
This protocol outlines an experiment to determine the optimal coupling time for this compound in your specific peptide sequence.
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Resin Preparation: Swell the peptide-resin with the free N-terminal amine in DMF for 30-60 minutes.
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Sample Division: Divide the resin into four equal reaction vessels (A, B, C, D).
-
Amino Acid Activation: In a separate vial, prepare a stock solution of activated this compound. Dissolve this compound (4 equivalents relative to resin loading) and a potent coupling reagent (e.g., HATU, 3.9 equivalents) in DMF. Add DIEA (8 equivalents).
-
Coupling Reaction:
-
Add the activated amino acid solution to each reaction vessel.
-
Agitate vessel A for 1 hour.
-
Agitate vessel B for 2 hours.
-
Agitate vessel C for 4 hours.
-
Agitate vessel D for 6 hours.
-
-
Washing: After the designated time for each vessel, drain the coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
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Cleavage: Cleave a small sample of resin from each vessel using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIPS) for 2 hours.
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Analysis: Analyze the crude peptide from each sample by HPLC and mass spectrometry to determine the purity and identify the presence of any deletion products. The condition that yields the highest purity of the desired product is the optimal coupling time.
Protocol 2: Standard Double Coupling for this compound
This protocol is a robust starting point for ensuring complete coupling of proline.
-
Resin Swelling and Deprotection: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amine (e.g., 20% piperidine in DMF, 2 x 10 minutes). Wash the resin thoroughly with DMF.
-
First Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents) and a coupling reagent (e.g., HCTU, 3 equivalents) in DMF. Add DIEA (6 equivalents) and allow to pre-activate for 1-2 minutes.
-
Add the activated solution to the resin and agitate for 1-2 hours at room temperature.
-
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).
-
Second Coupling:
-
Prepare a fresh solution of activated this compound as in step 2.
-
Add this solution to the washed resin and agitate for another 1-2 hours.
-
-
Final Wash and Monitoring: Drain the coupling solution and wash the resin thoroughly with DMF and DCM. Before proceeding to the next deprotection step, perform a qualitative test on a small sample of beads (e.g., chloranil test) or proceed with the next amino acid and then use the Kaiser test to confirm the absence of free amines.
Visualizations
Caption: Recommended experimental workflow for this compound double coupling.
Caption: Troubleshooting logic for incomplete this compound coupling.
References
Technical Support Center: Optimizing Fmoc-Pro-OSu Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving yield and purity in reactions involving Fmoc-Pro-OSu (N-(9-Fluorenylmethoxycarbonyloxy)proline succinimidyl ester).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is the N-hydroxysuccinimide (NHS) activated ester of Fmoc-protected L-proline. Its primary role is as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group protects the alpha-amino group of proline, preventing unwanted reactions, while the OSu (succinimidyl ester) group activates the carboxyl group for efficient coupling to the free amino group of a growing peptide chain.[1]
Q2: What are the most common impurities found in Fmoc-amino acids like this compound and how do they affect my synthesis?
A2: Common impurities in Fmoc-amino acids can significantly impact peptide synthesis by causing insertions or truncations in the peptide sequence.[2] Key impurities include:
-
Free Amino Acids: Incomplete reaction with the Fmoc reagent can leave residual free amino acids, which may lead to double insertion during coupling.[2]
-
Dipeptides (Fmoc-Pro-Pro-OH): These can form when the activating agent reacts with an already formed Fmoc-proline molecule, leading to the insertion of a dipeptide instead of a single amino acid.[3]
-
Fmoc-β-Alanine: This impurity can arise from a rearrangement of the Fmoc-OSu reagent itself, a process known as a Lossen-type rearrangement.[4] Its incorporation can introduce an unintended β-alanine into the peptide sequence.
-
Acetic Acid: Contamination with acetic acid, often from the use of ethyl acetate during preparation, can lead to chain termination by capping the free amine of the growing peptide chain.
Q3: Why is proline prone to causing side reactions in peptide synthesis?
A3: Proline's unique cyclic structure can lead to specific side reactions. Proline residues, particularly at the C-terminus of a dipeptide, are known to promote the formation of diketopiperazines. This occurs when the deprotected amino group of the proline attacks the ester linkage to the resin, cleaving the dipeptide from the support.
Q4: What are the ideal storage conditions for this compound?
A4: Like most activated esters, this compound is sensitive to moisture. Hydrolysis of the NHS ester is a competing reaction to the desired amidation. Therefore, it should be stored in a cool, dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.
Troubleshooting Guide
Issue 1: Low Yield of this compound during Synthesis
Q: I am synthesizing this compound from Fmoc-Pro-OH and N-hydroxysuccinimide (NHS) but my yields are consistently low. What are the possible causes and solutions?
A: Low yields in NHS ester activation reactions can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Solution: Ensure you are using an appropriate molar excess of the coupling agent (e.g., DCC or EDCI) and NHS. A common ratio is 1:1.1:1.2 of Fmoc-Pro-OH:NHS:Coupling Agent. Also, verify that the reaction has been allowed to proceed for a sufficient amount of time.
-
-
Hydrolysis of the Activated Ester:
-
Solution: The reaction must be performed under strictly anhydrous conditions. Use dry solvents (e.g., DCM, THF, or DMF) and an inert atmosphere. The NHS ester's half-life decreases significantly with increasing pH and in aqueous environments.
-
-
Suboptimal Reaction Temperature:
-
Solution: The reaction is typically carried out at 0°C to room temperature. Running the reaction at 0°C initially and then allowing it to warm to room temperature can help control the reaction rate and minimize side reactions.
-
-
Inefficient Purification:
-
Solution: Product loss can occur during workup and purification. If precipitating the product, ensure the anti-solvent (e.g., cold diethyl ether) is sufficiently cold and that enough volume is used. For chromatographic purification, select an appropriate solvent system to ensure good separation without product degradation.
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Issue 2: Poor Purity of the Synthesized this compound
Q: My synthesized this compound is impure. I see multiple spots on TLC or extra peaks in my HPLC analysis. How can I improve the purity?
A: Impurities often arise from side reactions or incomplete reactions. Consider the following:
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Presence of Unreacted Starting Materials:
-
Solution: This indicates an incomplete reaction. Try extending the reaction time or slightly increasing the equivalents of the coupling agent and NHS.
-
-
Formation of N-acylurea Byproduct (with DCC/EDCI):
-
Solution: This is a common byproduct when using carbodiimides. Most of the urea byproduct is insoluble in common organic solvents like DCM and can be removed by filtration. A purification technique using low-temperature deionized water can also be effective in removing water-soluble byproducts.
-
-
Side Reactions of the Fmoc Group:
-
Solution: The Fmoc group can be sensitive to basic conditions. While the activation reaction is not typically basic, ensure that no amine contaminants are present in your solvents, as this can lead to premature deprotection. Using high-quality, amine-free DMF is crucial.
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Issue 3: Low Coupling Efficiency When Using this compound in SPPS
Q: I am using my synthesized this compound in solid-phase peptide synthesis, but the coupling reaction is inefficient, leading to low peptide yield and deletion sequences. What could be the problem?
A: Low coupling efficiency is a common problem in SPPS. Here are some potential causes and their solutions:
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Poor Quality of this compound:
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Solution: As detailed above, impurities in your activated ester can significantly reduce coupling efficiency. Ensure your this compound is of high purity (≥99%). Consider re-purifying your existing stock or synthesizing a fresh batch.
-
-
Aggregation of the Growing Peptide Chain:
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Solution: Peptide chain aggregation on the resin can hinder access to the N-terminal amine, preventing efficient coupling. This is a known issue in SPPS. Strategies to overcome this include using specialized solvents or adding chaotropic salts.
-
-
Steric Hindrance:
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Solution: Proline itself can be a sterically hindered amino acid to couple. Ensure adequate coupling time. In some cases, using a more potent activating agent in situ (e.g., HBTU, HATU) instead of a pre-formed NHS ester might be more effective.
-
-
Diketopiperazine Formation:
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Solution: If proline is the second amino acid being coupled, the resulting dipeptide is highly susceptible to diketopiperazine formation, which cleaves the peptide from the resin. To mitigate this, consider using a 2-chlorotrityl chloride resin, which is more sterically hindered and less prone to this side reaction, or couple a dipeptide (e.g., Fmoc-Xaa-Pro-OH) instead of single amino acids for the first two residues.
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Data Summary Tables
Table 1: General Reaction Conditions for Fmoc-OSu Synthesis
| Parameter | Recommended Range | Rationale |
| Reaction Temperature | 15-35°C | Balances reaction rate and minimizes decomposition. |
| Reaction Time | 2-2.5 hours | Typically sufficient for complete reaction. |
| Solvent | Ethyl Acetate | A less toxic and easily recoverable solvent option. |
| Base | Sodium Bicarbonate | Used in a biphasic system to neutralize HCl byproduct without being harsh on the product. |
Table 2: Purity and Yield Data from a Purification Protocol for Fmoc-OSu
| Purification Method | Starting Amount | Final Amount | Purity | Key Impurity Level (9-fluorenemethylene) |
| Crystallization from Deionized Water and Ethanol | 50g | 46g | 99.7% | < 0.1% |
| Crystallization from Deionized Water and Isopropanol | 50g | 45g | 99.2% | < 0.1% |
(Data adapted from a purification patent for Fmoc-OSu, demonstrating a potential method for improving purity.)
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via DCC Coupling
This protocol describes a general method for activating Fmoc-Pro-OH with N-hydroxysuccinimide (NHS) using dicyclohexylcarbodiimide (DCC).
Materials:
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Fmoc-L-Pro-OH
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
Ice bath
Procedure:
-
Dissolve Fmoc-L-Pro-OH (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the stirred Fmoc-Pro-OH/NHS solution over 15-20 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at 0°C for another hour, then let it warm to room temperature and stir for an additional 4-6 hours or overnight.
-
A white precipitate of dicyclohexylurea (DCU) will form. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold, anhydrous DCM.
-
Combine the filtrates and concentrate the solution under reduced pressure.
-
The crude product can be purified by recrystallization. Dissolve the residue in a minimal amount of a suitable solvent (e.g., ethyl acetate) and precipitate by adding an anti-solvent like hexane, or by precipitating from a DCM solution into cold diethyl ether.
-
Filter the purified product, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Purification of this compound by Water/Ethanol Treatment
This protocol is adapted from a method for purifying Fmoc-OSu and can be tested for this compound to remove water-soluble impurities.
Materials:
-
Crude this compound
-
Deionized Water
-
Ethanol
-
Ice bath
Procedure:
-
Dissolve the crude this compound in a suitable organic solvent (e.g., the reaction solvent if compatible) and cool the solution to 0°C.
-
Slowly add an equal volume of cold deionized water while stirring vigorously. Maintain the temperature below 15-25°C.
-
Continue stirring for 1 hour at a low temperature.
-
Cool the mixture to below 10°C to induce crystallization/precipitation of the purified product.
-
Filter the solid product.
-
Wash the filter cake with a secondary solvent like cold ethanol or isopropanol to remove remaining impurities.
-
Dry the final product under vacuum.
Diagrams
Caption: Synthesis pathway for this compound.
References
Technical Support Center: Purification of Peptides Containing Fmoc-Pro-OSu Linkages
Welcome to the technical support center for the purification of synthetic peptides, with a focus on sequences incorporating proline residues via Fmoc-Pro-OSu. This guide provides answers to frequently asked questions and detailed troubleshooting for common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how do impurities related to it arise?
This compound (N-α-Fmoc-L-proline N-hydroxysuccinimide ester) is an activated amino acid derivative used in solid-phase peptide synthesis (SPPS). The Fmoc group protects the N-terminus, while the OSu (N-hydroxysuccinimide) ester is a good leaving group that facilitates the formation of a peptide bond with the free amine of the growing peptide chain.
Impurities can arise from the this compound reagent itself or during the synthesis process. Potential impurities originating from the reagent include dipeptides (Fmoc-Pro-Pro-OH) or β-alanine derivatives formed from the rearrangement of Fmoc-OSu.[1] During synthesis, proline's unique cyclic structure can make it prone to specific side reactions, such as the formation of diketopiperazines, especially at the dipeptide stage.[2]
Q2: What is the standard method for purifying peptides synthesized using this compound?
The standard and most powerful method for purifying synthetic peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[3][4] This technique separates the target peptide from impurities based on hydrophobicity. A non-polar stationary phase (typically C18-modified silica) is used with a polar mobile phase, which is a gradient of increasing organic solvent (like acetonitrile) in water. Trifluoroacetic acid (TFA) is commonly added at a concentration of 0.1% to both solvents to act as an ion-pairing agent, which improves peak shape and resolution.
Q3: How do I prepare my crude peptide for HPLC purification?
After the peptide is cleaved from the solid support resin and side-chain protecting groups are removed (typically with a TFA "cleavage cocktail"), it needs to be precipitated and washed. The crude peptide is typically precipitated in cold diethyl ether, centrifuged to form a pellet, and washed multiple times with ether to remove organic scavengers. The resulting pellet is dried under vacuum. For injection onto the HPLC column, the dried crude peptide should be dissolved in a minimal amount of a suitable solvent, often the initial HPLC mobile phase (e.g., Solvent A) or a solvent containing DMSO or DMF for less soluble peptides.
Q4: How can I confirm the identity and purity of my final peptide product?
After collecting fractions from the preparative HPLC, the purity of each fraction should be assessed using analytical HPLC. Fractions that meet the desired purity level are then pooled together. The identity of the peptide in the purified fractions is confirmed using mass spectrometry (MS), which provides the molecular weight of the compound. Lyophilization (freeze-drying) of the pooled, pure fractions yields the final peptide as a white, fluffy powder.
Troubleshooting Guide
This section addresses common problems encountered during the purification of peptides containing proline.
Problem: Low Yield After Purification
Q: My final yield of purified peptide is significantly lower than expected. What are the common causes?
A: Low yield can stem from issues during synthesis or losses during purification. Key factors include:
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Incomplete Coupling: Steric hindrance involving the proline residue or peptide aggregation on the resin can lead to incomplete coupling, resulting in deletion sequences that are difficult to separate and reduce the overall yield of the target peptide.
-
Peptide Aggregation: Hydrophobic peptides or long sequences are prone to aggregation, which can cause poor yields by hindering reactions during synthesis and making the peptide difficult to dissolve and purify.
-
Loss During Purification: Significant loss can occur if the peptide precipitates on the HPLC column or if fractions are not collected and pooled optimally. Broad peaks during HPLC can lead to the collection of mixed fractions and subsequent loss of product when trying to achieve high purity.
Problem: Poor Purity & Multiple Peaks in HPLC
Q: My analytical HPLC of the crude product shows many unexpected peaks close to my main product peak. What are these impurities?
A: The crude product after synthesis contains the target peptide along with various impurities from side reactions. For peptides including proline, these are often predictable.
| Impurity Type | Description | Cause | Reference |
| Deletion Sequences | Peptides missing one or more amino acids. | Incomplete coupling or deprotection steps during SPPS. | |
| Truncated Peptides | Peptides that stopped elongating prematurely. | Capping by impurities like acetic acid or incomplete reactions. | |
| Diketopiperazines | Cyclization of the first two amino acids, cleaving them from the resin. Highly common for sequences with Pro at the C-terminus. | The liberated N-terminal amine of the dipeptide attacks the ester linkage to the resin. | |
| Aspartimide Formation | For peptides containing Asp, base treatment can cause cyclization to an aspartimide intermediate, which can reopen to form β-aspartyl peptides. | Repetitive exposure to piperidine during Fmoc deprotection. | |
| β-Alanyl Impurities | Insertion of a β-alanine residue. | Arises from the ring-opening and rearrangement of the Fmoc-OSu reagent used for Fmoc group introduction. |
Problem: Difficulty Separating Peptide from Impurities
Q: My target peptide co-elutes with an impurity in RP-HPLC. How can I improve the separation?
A: Improving the resolution between two closely eluting peaks requires optimizing the HPLC method.
| Parameter | Strategy | Description | Reference |
| Gradient Slope | Create a shallower gradient. | A slower increase in the organic solvent (e.g., 0.5% per minute instead of 1%) increases the separation time and allows for better resolution of closely eluting compounds. A "focused" gradient over a narrow range of acetonitrile concentration can be particularly effective. | |
| Mobile Phase pH | Change the pH of the mobile phase. | Altering the pH can change the ionization state of acidic or basic residues in the peptide and impurities, which in turn affects their retention time and can resolve co-eluting peaks. | |
| Temperature | Adjust the column temperature. | Temperature can affect the selectivity of the separation. Increasing the temperature can sometimes improve peak shape and even reverse the elution order of some peptides. | |
| Ion-Pairing Agent | Use an alternative to TFA. | While TFA is standard, other agents can provide different selectivity. However, this is a more advanced technique and may complicate downstream processing. | |
| Stationary Phase | Change the HPLC column. | If a C18 column doesn't provide adequate separation, switching to a different stationary phase (e.g., C8, C4, or Phenyl) can alter the hydrophobic interactions and improve resolution. |
Experimental Protocols
Protocol: General RP-HPLC Purification of a Crude Peptide
This protocol provides a general method for purifying a crude synthetic peptide using a preparative C18 RP-HPLC column.
1. Materials:
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Crude peptide, dried
-
Solvent A: 0.1% (v/v) TFA in HPLC-grade water
-
Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile
-
Preparative RP-HPLC system with a C18 column
-
Analytical RP-HPLC system for purity analysis
-
Lyophilizer (freeze-dryer)
2. Sample Preparation:
-
Dissolve the crude peptide in a minimal volume of Solvent A. If solubility is an issue, add a small amount of acetonitrile, DMSO, or acetic acid.
-
Centrifuge the sample to pellet any insoluble material and transfer the supernatant to an HPLC vial.
3. Method Development (Analytical Scale):
-
Before preparative purification, optimize the separation on an analytical C18 column.
-
Inject a small amount of the crude peptide and run a broad scouting gradient (e.g., 5% to 95% Solvent B over 30 minutes).
-
Identify the retention time of the target peptide (usually the major peak).
-
Optimize the separation by running a shallower, "focused" gradient around the elution percentage of the target peak (e.g., if the peak elutes at 40% B, run a gradient from 30% to 50% B over 40 minutes).
4. Preparative Purification:
-
Equilibrate the preparative C18 column with the starting mobile phase conditions determined from the analytical run.
-
Inject the dissolved crude peptide onto the column.
-
Run the optimized gradient. Monitor the elution profile using a UV detector at 214-220 nm (for the peptide backbone) and 280 nm (if the peptide contains Trp or Tyr).
-
Collect fractions corresponding to the target peptide peak.
5. Analysis and Post-Purification Processing:
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Confirm the identity of the product in the pure fractions using Mass Spectrometry.
-
Pool the fractions that meet the desired purity specification (>95%, >98%, etc.).
-
Freeze the pooled fractions and lyophilize to obtain the purified peptide as a dry powder.
Visualizations
Experimental and Analytical Workflow
References
Technical Support Center: Fmoc-Pro-OSu in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Fmoc-Pro-OSu in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in SPPS?
This compound is the N-hydroxysuccinimide ester of Fmoc-protected proline. It is a pre-activated form of the amino acid, designed to readily react with the free amine of the growing peptide chain on the solid support. The use of a pre-activated ester like OSu can potentially lead to faster and more efficient coupling reactions compared to in-situ activation methods.
Q2: What are the most common issues encountered with this compound in SPPS?
The most prevalent issues when incorporating proline, including with the use of this compound, are:
-
Diketopiperazine (DKP) Formation: This is a major side reaction, especially when proline is the second or third amino acid in the sequence. It leads to the cleavage of the dipeptide from the resin, resulting in significant yield loss.
-
Incomplete Coupling: Due to the unique cyclic structure of proline, coupling can sometimes be sluggish, leading to deletion sequences.
-
Hydrolysis of the Active Ester: this compound can hydrolyze in the presence of water in the reaction solvent (e.g., DMF), reducing the amount of active reagent available for coupling.
-
Solubility Issues: While generally soluble in common SPPS solvents, poor solubility under certain conditions can lead to inefficient coupling.
Q3: How does diketopiperazine (DKP) formation occur with proline?
DKP formation is an intramolecular cyclization reaction. After the deprotection of the second amino acid (in this case, proline), the newly freed N-terminal amine can attack the ester linkage of the first amino acid to the resin. This forms a stable six-membered ring (the diketopiperazine) and cleaves the dipeptide from the solid support. The inherent cis-amide bond conformation of proline makes it particularly susceptible to this side reaction.
Q4: Is this compound more prone to side reactions than using in-situ coupling reagents with Fmoc-Pro-OH?
While this compound offers the convenience of pre-activation, it is not inherently immune to the common side reactions associated with proline. The primary concern remains DKP formation, which is largely sequence-dependent. The stability of the OSu ester in solution is a critical factor; if the coupling reaction is slow, hydrolysis of the active ester can compete with the desired peptide bond formation, leading to incomplete coupling. In-situ activation methods, such as those using HATU or HBTU, generate the active species just before coupling, which can sometimes offer better control over the reaction.
Troubleshooting Guides
Issue 1: Low Peptide Yield, Especially with Proline at the C-terminus or as the Second Residue
-
Symptom: Significantly lower than expected final peptide yield, often accompanied by the presence of a small cyclic dipeptide in the cleavage solution upon analysis (e.g., by LC-MS).
-
Probable Cause: Diketopiperazine (DKP) formation.
-
Troubleshooting Steps:
| Mitigation Strategy | Detailed Protocol/Explanation |
| Use a Sterically Hindered Resin | For sequences with Proline as the C-terminal or penultimate residue, utilize a 2-chlorotrityl chloride (2-CTC) resin. The bulky nature of this resin sterically hinders the back-biting cyclization reaction that leads to DKP formation. |
| Couple a Dipeptide | Instead of coupling this compound followed by the next amino acid, synthesize the dipeptide (e.g., Fmoc-Xaa-Pro-OH) in solution and then couple it to the resin. This bypasses the vulnerable dipeptide stage on the solid support. |
| Optimize Deprotection and Coupling Times | Minimize the time the free N-terminal amine of the proline residue is exposed. Proceed immediately to the coupling step after Fmoc deprotection and washing. |
Experimental Protocol: Loading the First Amino Acid onto 2-Chlorotrityl Chloride Resin
-
Swell 1 g of 2-chlorotrityl chloride resin in 10 mL of dichloromethane (DCM) for 30 minutes in a reaction vessel.
-
Drain the DCM.
-
Dissolve 2 equivalents of the Fmoc-amino acid in a minimal amount of DMF and add it to the resin.
-
Add 4 equivalents of N,N-diisopropylethylamine (DIPEA) to the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To cap any remaining unreacted sites, add 1 mL of methanol and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).
-
Dry the resin under vacuum.
Issue 2: Incomplete Coupling of this compound
-
Symptom: Presence of deletion sequences (peptide minus proline) in the final product, as identified by mass spectrometry. A positive Kaiser test (or other amine test) after the coupling step.
-
Probable Causes:
-
Hydrolysis of this compound.
-
Insufficient coupling time.
-
Poor solubility of the reagent.
-
Steric hindrance from the growing peptide chain.
-
-
Troubleshooting Steps:
| Optimization Strategy | Detailed Protocol/Explanation |
| Ensure Anhydrous Conditions | Use high-quality, anhydrous DMF for the coupling reaction to minimize hydrolysis of the OSu ester. Store DMF over molecular sieves. |
| Double Coupling | If a single coupling is found to be incomplete, perform a second coupling with a fresh solution of this compound. |
| Increase Coupling Time | Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight for difficult sequences. Monitor the reaction progress using a qualitative test like the Kaiser test. |
| Change Solvent | If solubility is suspected to be an issue, consider using N-methylpyrrolidone (NMP) or a mixture of DMF and DCM. |
| Switch to In-situ Activation | For particularly difficult couplings, using Fmoc-Pro-OH with a more potent in-situ coupling reagent like HATU or HCTU may provide better results. |
Experimental Protocol: Standard Coupling of this compound
-
Perform Fmoc deprotection of the resin-bound peptide using 20% piperidine in DMF (1 x 5 min, 1 x 15 min).
-
Wash the resin thoroughly with DMF (5-7 times).
-
Dissolve 3 equivalents of this compound in anhydrous DMF.
-
Add the this compound solution to the resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Take a small sample of the resin for a Kaiser test to check for completion.
-
If the Kaiser test is negative (no free amines), proceed to washing with DMF (5-7 times). If positive, continue agitation or perform a double coupling.
Data Summary
While direct quantitative comparisons of this compound to other methods are sparse in readily available literature, the following table summarizes general performance expectations based on the principles of SPPS.
| Coupling Method | Relative Speed | Risk of Side Reactions (DKP) | Cost-Effectiveness | Notes |
| This compound | Fast | Moderate to High (Sequence Dependent) | Moderate | Convenient due to pre-activation, but susceptible to hydrolysis. |
| Fmoc-Pro-OH + HBTU/DIPEA | Moderate | Moderate to High (Sequence Dependent) | High | A standard and effective method. |
| Fmoc-Pro-OH + HATU/DIPEA | Very Fast | Moderate (Sequence Dependent) | Higher | Highly efficient, often used for difficult couplings. |
| Fmoc-Pro-OH + DIC/HOBt | Slower | Moderate (Sequence Dependent) | Lower | A classic method, generally less reactive than phosphonium/uronium salt reagents. |
Visualizing Workflows and Relationships
Technical Support Center: Fmac-Pro-OSu Stability and Side Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of bases on the stability of Fmoc-Pro-OSu and the management of potential side reactions.
Frequently Asked Questions (FAQs)
Q1: How stable is the Fmoc group of this compound in the presence of different types of bases?
A1: The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is inherently base-labile. Its stability is significantly influenced by the type and concentration of the base, the solvent, and the temperature. Generally, secondary amines like piperidine are potent reagents for the rapid removal of the Fmoc group, which is their intended function in Solid-Phase Peptide Synthesis (SPPS). Tertiary amines, such as diisopropylethylamine (DIPEA), are much weaker bases for Fmoc cleavage and are typically used to neutralize acidic components during the coupling reaction. However, prolonged exposure to tertiary amines can still lead to premature deprotection.
Q2: What are the primary side reactions to be aware of when using bases with this compound?
A2: The primary side reactions include:
-
Premature Fmoc Deprotection: Exposure to bases, particularly during extended coupling times or at elevated temperatures, can lead to the unintended removal of the Fmoc group.
-
Hydrolysis of the OSu Ester: The N-hydroxysuccinimidyl (OSu) ester is susceptible to hydrolysis in the presence of water and base, leading to the formation of the inactive Fmoc-Pro-OH.
-
Epimerization: The chiral center of the proline residue can be susceptible to epimerization (racemization) in the presence of a base, leading to the formation of Fmoc-D-Pro-OSu.
-
Diketopiperazine (DKP) Formation: In the context of peptide synthesis, if Fmoc-Pro is the second amino acid in a dipeptide, the deprotected N-terminal amine can attack the activated ester, leading to the formation of a cyclic dipeptide (diketopiperazine) and truncation of the peptide chain.[1][2][3][4][5]
Q3: Which base is recommended for use during the coupling step with this compound?
A3: For neutralizing the protonated amine on the resin and facilitating the coupling reaction, a hindered tertiary amine like diisopropylethylamine (DIPEA) is commonly recommended. Its steric bulk minimizes its ability to act as a nucleophile and reduces the rate of premature Fmoc deprotection compared to less hindered tertiary amines or secondary amines.
Q4: Can piperidine be used in the presence of this compound?
A4: No, piperidine should not be used in the presence of unreacted this compound. Piperidine is a strong base used specifically for the quantitative removal of the Fmoc group. Its presence would lead to rapid deprotection of the this compound in solution.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low Coupling Efficiency | 1. Hydrolysis of this compound due to moisture in reagents or solvents.2. Insufficient amount or activity of the coupling base (e.g., DIPEA).3. Premature Fmoc deprotection leading to chain termination. | 1. Use anhydrous solvents and reagents. 2. Ensure the correct stoichiometry of DIPEA is used. 3. Minimize the pre-activation time and the overall coupling reaction time. |
| Presence of Deletion Sequences in the Final Peptide | Premature deprotection of the Fmoc group on the growing peptide chain during the coupling of a subsequent amino acid. | 1. Reduce the coupling time for the subsequent amino acid. 2. Lower the reaction temperature. 3. Consider using a less basic coupling activator if applicable. |
| Detection of Diastereomeric Impurities (Epimerization) | Prolonged exposure to the basic coupling conditions. | 1. Minimize the coupling time. 2. Use the minimum necessary amount of base. 3. Avoid high temperatures during coupling. |
| Significant Truncation of the Peptide by Diketopiperazine Formation | Proline is the second amino acid in the sequence, and the N-terminal amine of the dipeptide attacks the ester linkage to the resin. | 1. Couple the first two amino acids as a pre-formed dipeptide (e.g., Fmoc-Xaa-Pro-OH). 2. Use a 2-chlorotrityl chloride resin, which is more sterically hindered and can reduce DKP formation. |
Quantitative Data Summary
While specific kinetic data for the degradation of this compound in various bases is not extensively published, the relative stability can be inferred from the known chemistry of the Fmoc group and N-hydroxysuccinimide esters.
| Base | Typical Concentration in DMF | Relative Rate of Fmoc Deprotection | Relative Rate of OSu Hydrolysis (in presence of water) | Notes |
| Piperidine | 20% (v/v) | Very Fast (seconds to minutes) | Moderate to Fast | Used for intentional and complete Fmoc removal. Not compatible with the active ester in solution. |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 1-2% (v/v) | Very Fast | Moderate to Fast | A strong, non-nucleophilic base also used for Fmoc deprotection. |
| DIPEA (Diisopropylethylamine) | ~2-4 equivalents | Slow | Slow to Moderate | Commonly used as a neutralizing base during coupling. Prolonged exposure can still cause deprotection. |
| NMM (N-Methylmorpholine) | ~2-4 equivalents | Slow to Moderate | Slow to Moderate | Less sterically hindered than DIPEA, may lead to slightly faster deprotection. |
| Sodium Bicarbonate (NaHCO₃) | Saturated | Very Slow | Moderate | Used in aqueous/organic mixtures for the introduction of the Fmoc group. |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of this compound
This protocol outlines a method to assess the stability of this compound in the presence of a base over time.
1. Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Base of interest (e.g., DIPEA)
-
Quenching solution (e.g., 1% Trifluoroacetic acid (TFA) in Acetonitrile/Water)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in anhydrous DMF (e.g., 10 mg/mL).
-
Reaction Setup: In a clean vial, add a defined volume of anhydrous DMF. Add the base of interest to the desired final concentration (e.g., 2% DIPEA v/v).
-
Initiation of the Stability Study: At time zero (t=0), add a small aliquot of the this compound stock solution to the DMF/base mixture to achieve a final concentration of approximately 1 mg/mL. Mix thoroughly.
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Quenching: Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 990 µL) of the quenching solution. This will stop the base-catalyzed degradation.
-
HPLC Analysis: Inject the quenched samples onto the HPLC system.
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A typical gradient would be 10-90% B over 20 minutes.
-
Flow Rate: 1 mL/min
-
Detection: Monitor at 265 nm and 301 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to intact this compound.
-
Integrate the peak area at each time point.
-
Plot the percentage of remaining this compound against time to determine the degradation profile.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Base-induced side reactions of this compound.
Caption: Workflow for HPLC stability assessment.
Caption: Mechanism of Diketopiperazine (DKP) formation.
References
- 1. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clemmer.lab.indiana.edu [clemmer.lab.indiana.edu]
- 4. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 5. benchchem.com [benchchem.com]
strategies to avoid double incorporation with Fmoc-Pro-OSu
Welcome to our technical support center for solid-phase peptide synthesis (SPPS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges in your research, with a specific focus on strategies to avoid double incorporation when using Fmoc-Pro-OSu.
Frequently Asked Questions (FAQs)
Q1: What is double incorporation in the context of SPPS, and why is it a concern with this compound?
A1: Double incorporation, also referred to as double insertion, is a side reaction in SPPS where two consecutive residues of the same amino acid are unintentionally added to the peptide chain instead of one. This results in a significant peptide impurity (a peptide with an extra amino acid) that can be difficult to remove during purification and can compromise the biological activity and identity of the final product.
This issue can arise from impurities present in the Fmoc-amino acid reagent itself. Specifically for this compound, two primary sources of contamination can lead to the formation of a Pro-Pro dipeptide sequence:
-
Fmoc-Pro-Pro-OH Impurity: During the synthesis of this compound, if an excess of the activating agent (Fmoc-OSu) is used, it can react with the already formed Fmoc-Pro-OH to generate the dipeptide Fmoc-Pro-Pro-OH. This impurity can then be activated and incorporated into the growing peptide chain.
-
Free Proline: The presence of unprotected proline in the this compound reagent can also lead to double incorporation. The free proline can be coupled to the resin, and then a second this compound molecule can couple to it in the same cycle.[1]
Q2: How can I detect if double incorporation of proline has occurred in my peptide synthesis?
A2: The most effective method for detecting double incorporation of proline is a combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
RP-HPLC: Reversed-phase HPLC can often separate the desired peptide from the impurity containing the extra proline residue. The impurity will likely have a slightly different retention time.
-
Mass Spectrometry (MS): Mass spectrometry provides definitive evidence of double incorporation by detecting a mass difference corresponding to an additional proline residue (approximately 97.1 Da). High-resolution mass spectrometry can further confirm the elemental composition. Tandem MS (MS/MS) can be used to sequence the peptide and pinpoint the exact location of the additional proline.
Q3: What is the difference between "double coupling" and "double incorporation"?
A3: It is crucial to distinguish between these two terms:
-
Double Incorporation: This is an undesirable side reaction that results in the addition of two consecutive identical amino acid residues.
-
Double Coupling: This is a deliberate synthetic strategy used to ensure the complete acylation of a difficult or sterically hindered amino acid. In this procedure, the coupling reaction is performed twice with fresh reagents to drive the reaction to completion. For proline and other challenging amino acids, a double coupling protocol is often recommended to achieve high coupling efficiency.
Troubleshooting Guide: Avoiding Proline Double Incorporation
Problem: My peptide analysis shows a significant impurity with a mass increase corresponding to an extra proline residue.
This guide provides potential causes and actionable solutions to prevent the double incorporation of proline when using this compound.
Potential Cause 1: Impure this compound Reagent
The primary cause of proline double incorporation is often the presence of Fmoc-Pro-Pro-OH or free proline in the this compound starting material.
Solutions:
-
Source High-Purity Reagents: Purchase this compound from reputable suppliers who provide a certificate of analysis with high purity specifications (e.g., >99%).
-
Use Fmoc-Pro-OH with an In Situ Activating Agent: Instead of using the pre-activated this compound, consider using high-purity Fmoc-Pro-OH and an in situ coupling reagent. This approach gives you more control over the activation step and avoids potential impurities in pre-activated esters.
Potential Cause 2: Suboptimal Coupling Conditions
While less common for on-resin dipeptide formation, suboptimal coupling conditions can potentially contribute to side reactions.
Solutions:
-
Optimize Reagent Equivalents: Use a controlled excess of this compound (typically 1.5 to 3 equivalents relative to the resin loading) to ensure efficient coupling without promoting side reactions. An excessive amount of the activated amino acid can increase the risk of reacting with any free proline present.
-
Control Coupling Time: For active esters like OSu, a coupling time of 1-2 hours is generally sufficient. Prolonged reaction times are unlikely to improve coupling efficiency and may increase the chance of side reactions.
-
Monitor Coupling Completion: It is essential to ensure the initial coupling reaction has gone to completion before proceeding. For proline, which is a secondary amine, the standard Kaiser test is unreliable. Use specific tests for secondary amines to monitor the reaction.
-
Isatin Test: A positive result (blue beads) indicates incomplete coupling.
-
Chloranil Test: A positive result (blue beads) indicates the presence of a free secondary amine.
-
Experimental Protocols
Protocol 1: Monitoring Coupling Completion for Proline
Isatin Test for Unprotected Proline
-
Preparation of Isatin Solution:
-
Add 2 g of isatin to 60 mL of benzyl alcohol.
-
Stir at room temperature for 2 hours.
-
Filter to remove any undissolved isatin.
-
Dissolve 2.5 g of Boc-Phe-OH in the filtrate.[2]
-
-
Procedure:
Chloranil Test for Secondary Amines
-
Preparation of Reagents:
-
Reagent A: Mix 1 mL of acetaldehyde with 49 mL of N,N-dimethylformamide (DMF).
-
Reagent B: Dissolve 1 g of p-chloranil in 49 mL of DMF.[2]
-
-
Procedure:
-
Place 1 to 5 mg of resin in a small test tube.
-
Add 1 drop of Reagent A.
-
Add 1 drop of Reagent B.
-
Let the mixture stand at room temperature for 5 minutes.
-
Result: Observe the color of the beads. If the beads are blue, a secondary amine is present, indicating incomplete coupling.
-
Protocol 2: HPLC-MS Analysis for Detecting Pro-Pro Dipeptide Impurity
This protocol provides a general guideline. Specific parameters should be optimized for your particular peptide.
-
Sample Preparation:
-
Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).
-
Precipitate the peptide in cold diethyl ether.
-
Dissolve the crude peptide in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile).
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., Agilent AdvanceBio Peptide Plus).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient appropriate for the hydrophobicity of your peptide (e.g., 5-60% B over 30 minutes).
-
Detection: UV at 214 nm and 280 nm.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or similar high-resolution mass spectrometer.
-
Scan Range: A range that includes the expected m/z values for the desired peptide and the Pro-Pro impurity.
-
Data Analysis: Look for a peak with a mass-to-charge ratio corresponding to the desired peptide + 97.1 Da. Confirm the identity of the impurity peak using MS/MS fragmentation.
-
Data Summary
The choice of coupling reagent and conditions can influence the efficiency of proline incorporation. While specific data on double incorporation rates with this compound is scarce in the literature, the following table provides a general comparison of common coupling reagents used in Fmoc-SPPS.
| Coupling Reagent Class | Example Reagents | Typical Coupling Time | Relative Efficiency for Hindered Amino Acids | Notes |
| Carbodiimides | DIC/HOBt, DIC/Oxyma | 60 - 120 min | Moderate | Cost-effective. Lower risk of racemization for most amino acids. |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | 20 - 60 min | High to Very High | Fast and efficient. HATU is particularly effective for sterically hindered couplings. Potential for guanidinylation side reaction if used in excess. |
| Phosphonium Salts | PyBOP, PyAOP | 30 - 60 min | High | Efficient with a lower risk of guanidinylation compared to aminium/uronium salts. |
Visual Guides
Reaction Pathways
The following diagram illustrates the desired single incorporation of this compound versus the problematic double incorporation arising from an Fmoc-Pro-Pro-OH impurity.
Caption: Desired vs. problematic proline incorporation pathways.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve issues with proline double incorporation.
Caption: Workflow for troubleshooting proline double incorporation.
References
Technical Support Center: Fmoc-Proline Coupling Reactions
Welcome to the technical support center for troubleshooting issues related to Fmoc-Proline reactions. This guide provides answers to frequently asked questions, detailed troubleshooting protocols, and optimized reaction conditions to assist researchers, scientists, and drug development professionals in overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my Fmoc-Proline coupling reaction incomplete?
Incomplete coupling of Fmoc-Proline is a common issue in Solid-Phase Peptide Synthesis (SPPS) and can be attributed to several factors:
-
Steric Hindrance : Proline's unique cyclic structure makes it a secondary amine, which is inherently less reactive and more sterically hindered than the primary amines of other amino acids[1]. This can slow down the coupling reaction kinetics.
-
Peptide Aggregation : As the peptide chain elongates on the resin, it can fold into secondary structures like β-sheets, which may block the N-terminal amine, preventing the incoming Fmoc-Proline from accessing the reaction site[2][3][4]. This is particularly common in sequences with repeating hydrophobic residues.
-
Suboptimal Activation : The activation of the Fmoc-Proline carboxylic acid may be insufficient, or the chosen coupling reagents may not be potent enough to drive the reaction to completion, especially for "difficult" sequences[5].
-
Poor Resin Swelling/Solvation : Inadequate swelling of the resin or poor solvation of the peptide chain can hinder the diffusion of reagents, leading to an incomplete reaction.
Q2: How can I detect an incomplete Fmoc-Proline coupling reaction?
Monitoring the completion of the coupling reaction is essential for a successful synthesis. Several qualitative colorimetric tests can be used:
-
Kaiser Test (Ninhydrin Test) : This is the most common method for detecting free primary amines. After the coupling step, a small sample of resin beads is tested. A positive result (intense blue/purple beads) indicates the presence of unreacted primary amines, meaning the coupling was incomplete. A negative result (yellow/colorless beads) signifies a successful coupling.
-
Chloranil Test : The Kaiser test is unreliable for detecting the secondary amine of N-terminal proline, which gives a false-negative or a distinct brownish-red color. The Chloranil test is a suitable alternative for confirming the presence of a free N-terminal proline after a failed coupling.
-
TNBS Test (2,4,6-trinitrobenzenesulfonic acid) : This is another sensitive test for detecting primary amines, where a positive result (orange/red beads) indicates an incomplete reaction.
Q3: My Kaiser test is positive after coupling. What is the next step?
A positive Kaiser test indicates that the coupling reaction has failed to go to completion. The recommended course of action is to perform a second coupling (recoupling).
-
Wash : Thoroughly wash the resin with DMF to remove any byproducts and excess reagents from the initial coupling.
-
Recouple : Repeat the coupling step using a fresh solution of Fmoc-Proline and coupling reagents. It is often beneficial to use a more potent coupling reagent like HATU or to increase the reaction time.
-
Monitor : After the recoupling, perform another Kaiser test to confirm completion.
-
Capping (if necessary) : If the recoupling is still incomplete, the remaining unreacted amines should be "capped" by acetylation (using acetic anhydride) to prevent the formation of deletion sequences in the final peptide product.
Q4: What are the common side reactions associated with Proline in SPPS?
The most significant side reaction involving proline is the formation of diketopiperazine (DKP).
-
Diketopiperazine (DKP) Formation : This occurs when proline is the second or third amino acid in the sequence. The free N-terminal amine of the dipeptide or tripeptide can attack the ester linkage to the resin, cleaving the peptide from the support and forming a cyclic DKP molecule. This results in a significant loss of yield. To mitigate this, one can use a bulky resin like 2-chlorotrityl chloride resin or couple the first two amino acids as a pre-formed Fmoc-dipeptide.
Troubleshooting Guide: Incomplete Fmoc-Proline Coupling
This workflow outlines the decision-making process when an incomplete coupling is detected.
Caption: Troubleshooting workflow for incomplete Fmoc-Proline coupling.
Data Summary
For challenging coupling reactions involving Fmoc-Proline, selecting the appropriate coupling reagent is critical.
| Coupling Reagent | Common Molar Ratio (AA:Reagent:Base) | Advantages | Disadvantages |
| HBTU/HOBt/DIPEA | 1 : 0.95 : 2 | Fast, effective, and widely used. | Can cause guanylation of the free amine if pre-activation is too long. |
| HATU/HOAt/DIPEA | 1 : 0.95 : 2 | More potent than HBTU, reduces racemization, excellent for hindered couplings. | Less stable and more expensive than HBTU. |
| DCC/HOBt | 1 : 1 : 1 | Inexpensive and effective. | Forms insoluble dicyclohexylurea (DCU) byproduct that can clog equipment; risk of racemization. |
| DIC/Oxyma | 1 : 1 : 1 | Similar to DCC but forms a soluble urea byproduct; Oxyma is a safer alternative to HOBt. | Can still be less effective than aminium/uronium salt reagents for difficult sequences. |
Experimental Protocols
Protocol 1: Kaiser (Ninhydrin) Test for Free Primary Amines
This protocol is used to qualitatively detect the presence of free primary amines on the resin, indicating an incomplete coupling reaction.
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.
Procedure:
-
Collect a small sample of resin beads (5-10 mg) in a small glass test tube.
-
Wash the beads thoroughly with DMF, followed by ethanol, to remove residual reagents.
-
Add 2-3 drops of each solution (A, B, and C) to the test tube.
-
Heat the test tube at 100-120°C for 3-5 minutes.
-
Observe the color of the resin beads and the solution.
Interpretation of Results:
| Color | Interpretation |
| Intense Blue/Purple | Positive Result: Free primary amines are present (incomplete coupling). |
| Yellow/Colorless | Negative Result: No free primary amines are present (complete coupling). |
Protocol 2: Capping of Unreacted Amines
This procedure is used to terminate peptide chains that have failed to couple, preventing the formation of deletion impurities.
Reagents:
-
Capping Solution: Acetic anhydride and DIPEA in DMF (e.g., 0.5 M Ac₂O / 0.5 M DIPEA in DMF). A common formulation is a 5:5:90 (v/v/v) mixture of acetic anhydride:DIPEA:DMF.
Procedure:
-
After a confirmed incomplete coupling (and optional recoupling attempt), wash the peptide-resin thoroughly with DMF (3-5 times).
-
Add the capping solution to the resin, ensuring the beads are fully submerged.
-
Agitate the mixture at room temperature for 30-60 minutes.
-
Drain the capping solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all excess capping reagents.
-
Perform a final Kaiser test. The result should be negative (yellow), confirming that all free amines have been acetylated. The synthesis can now proceed to the Fmoc deprotection of the correctly coupled chains.
References
Validation & Comparative
A Head-to-Head Battle: Fmoc-Pro-OSu vs. Fmoc-Pro-Cl for Proline Incorporation in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of activated amino acid derivatives is critical to ensure high yield, purity, and overall success. When it comes to incorporating the unique secondary amino acid proline, two common reagents, Fmoc-Pro-OSu (Nα-9-fluorenylmethyloxycarbonyl-L-proline N-hydroxysuccinimide ester) and Fmoc-Pro-Cl (Nα-9-fluorenylmethyloxycarbonyl-L-proline chloride), are often considered. This guide provides an objective comparison of their performance, supported by available data and detailed experimental protocols, to aid in the selection of the optimal reagent for your specific needs.
Executive Summary
This compound and Fmoc-Pro-Cl are both effective for introducing proline into a growing peptide chain during Fmoc-based SPPS. The primary distinction lies in their reactivity. Fmoc-Pro-Cl is a highly reactive acylating agent, which can lead to faster coupling times but also a greater propensity for side reactions and instability. In contrast, this compound is a milder, more stable reagent that offers a more controlled reaction with a cleaner side product profile, albeit potentially requiring longer coupling times.
The choice between the two often depends on the specific context of the synthesis. For routine or large-scale syntheses where minimizing side products and ensuring reproducibility are paramount, this compound is generally the preferred choice.[1] For "difficult" couplings, such as those involving sterically hindered amino acids, the higher reactivity of in situ generated Fmoc-amino acid chlorides, including Fmoc-Pro-Cl, can be advantageous in driving the reaction to completion.
Performance Comparison: A Data-Driven Overview
While direct, side-by-side quantitative comparisons in the literature are limited, the known chemical properties and anecdotal evidence from synthetic peptide chemistry provide a basis for a qualitative and semi-quantitative comparison.
| Parameter | This compound | Fmoc-Pro-Cl | Key Considerations |
| Reactivity | Milder, more controlled | Highly reactive, potent acylating agent | Fmoc-Pro-Cl's high reactivity can be beneficial for difficult couplings but increases the risk of side reactions.[1] |
| Stability | More stable, less susceptible to hydrolysis | Less stable, prone to hydrolysis, requires careful handling | This compound offers a longer shelf life and is easier to handle.[1] |
| Coupling Efficiency | Generally high, may require longer reaction times | Potentially higher, with faster reaction times | Efficiency is sequence-dependent; for routine couplings, both can achieve high efficiency with optimized protocols. |
| Side Reactions | Lower propensity for side reactions | Higher risk of side reactions, including dipeptide formation and over-acylation | The milder nature of this compound leads to a cleaner reaction profile.[1] |
| Racemization | Negligible for proline | Negligible for proline | As a secondary amine, proline is not prone to racemization under standard SPPS coupling conditions. |
| Handling & Storage | Easier to handle and store | Requires careful handling and storage under anhydrous conditions | The generation of corrosive byproducts is a concern with Fmoc-Pro-Cl.[1] |
Experimental Protocols
The following are generalized experimental protocols for the incorporation of proline using this compound and the in situ generation and use of Fmoc-Pro-Cl in Fmoc-SPPS.
Protocol 1: Proline Incorporation using this compound
This protocol outlines a standard coupling procedure for this compound on a solid support.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Solid-phase synthesis reaction vessel
-
Shaker or bubbler for agitation
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes in the reaction vessel.
-
Coupling Solution Preparation: In a separate vial, dissolve this compound (1.5 to 3.0 equivalents relative to the resin loading) in DMF.
-
Coupling Reaction:
-
Add the this compound solution to the swollen resin.
-
Add a hindered base such as DIPEA or 2,4,6-collidine (2.0 to 4.0 equivalents).
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring the Coupling: Perform a Kaiser test or other appropriate ninhydrin-based test to monitor the completion of the coupling reaction. A negative test (no color change) indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Protocol 2: Proline Incorporation using in situ generated Fmoc-Pro-Cl
This protocol describes the in situ generation of Fmoc-Pro-Cl from Fmoc-Pro-OH and its subsequent use in coupling.
Materials:
-
Fmoc-Pro-OH
-
Bis(trichloromethyl)carbonate (BTC or triphosgene) or Thionyl chloride (SOCl₂)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
2,4,6-Collidine or other hindered, non-nucleophilic base
-
Fmoc-deprotected peptide-resin
-
Solid-phase synthesis reaction vessel
-
Shaker or bubbler for agitation
Procedure:
-
In situ Generation of Fmoc-Pro-Cl:
-
In a dry flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Fmoc-Pro-OH (5 equivalents relative to resin loading) and BTC (1.65 equivalents) in anhydrous THF.
-
Stir the solution at room temperature for 10-15 minutes to generate the Fmoc-Pro-Cl.
-
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in anhydrous DCM or DMF for at least 30 minutes in the reaction vessel.
-
Neutralization: If the N-terminal amine is protonated (e.g., as a hydrochloride or trifluoroacetate salt), neutralize the resin by washing with a solution of 5% DIPEA in DCM or DMF, followed by thorough washes with the respective solvent.
-
Coupling Reaction:
-
Add the freshly prepared solution of Fmoc-Pro-Cl to the neutralized peptide-resin.
-
Add a hindered base such as 2,4,6-collidine (5 equivalents).
-
Agitate the mixture at room temperature for 30-60 minutes.
-
-
Monitoring and Washing: As described in Protocol 1, monitor the reaction completion and wash the resin thoroughly with DMF upon completion.
Key Considerations and Potential Side Reactions
-
Diketopiperazine Formation: When proline is the second amino acid to be coupled to the resin, the resulting dipeptide is particularly susceptible to diketopiperazine formation during the subsequent Fmoc deprotection step, leading to cleavage of the peptide from the resin. This is a sequence-dependent side reaction and not directly related to the choice of activating agent.
-
Double Insertion: The use of highly reactive species like Fmoc-Pro-Cl, or even excess this compound, can sometimes lead to the "double insertion" of proline. This occurs when the activated proline derivative reacts with the N-terminus of an already coupled Fmoc-Proline residue, either due to premature Fmoc deprotection or reaction with the proline imino nitrogen.
-
Racemization of Proline: Proline, being a secondary amino acid, has a rigid cyclic structure that sterically hinders the abstraction of the α-proton. Consequently, it is highly resistant to racemization during peptide coupling, regardless of the activation method used.
Visualizing the Workflow and Chemical Pathways
To better understand the processes, the following diagrams illustrate the general workflow of Fmoc-SPPS and the activation pathways of this compound and Fmoc-Pro-Cl.
Conclusion
Both this compound and Fmoc-Pro-Cl serve as effective reagents for the incorporation of proline in SPPS. The selection between them should be guided by the specific requirements of the synthesis. For routine, large-scale, or sensitive peptide syntheses where purity and reproducibility are the highest priorities, the milder and more stable This compound is the recommended choice. For challenging coupling reactions where high reactivity is necessary to achieve complete incorporation, the in situ generation of Fmoc-Pro-Cl can be a powerful tool, provided that appropriate care is taken in its handling and potential side reactions are carefully monitored. Ultimately, a clear understanding of the properties of each reagent allows for an informed decision that optimizes the outcome of the peptide synthesis.
References
Navigating Difficult Proline Couplings: A Comparative Guide to Alternatives for Fmoc-Pro-OSu
In the intricate process of solid-phase peptide synthesis (SPPS), the incorporation of proline residues often presents significant challenges. The unique cyclic structure of proline, a secondary amine, can lead to steric hindrance and slower reaction kinetics. Furthermore, peptides with a proline residue at the second position from the N-terminus are highly susceptible to the formation of diketopiperazine (DKP), a cyclic dipeptide byproduct that truncates the desired peptide chain. While Fmoc-Pro-OSu is a commonly used activated ester for proline incorporation, its performance can be suboptimal in these "difficult" coupling scenarios, leading to lower yields and purity. This guide provides a comprehensive comparison of effective alternatives to this compound, supported by experimental data and detailed protocols, to aid researchers in optimizing the synthesis of proline-containing peptides.
The Challenge: Diketopiperazine (DKP) Formation
The primary side reaction during the coupling of the third amino acid to a dipeptide with a C-terminal proline is the intramolecular cyclization of the dipeptidyl-resin, leading to the formation of a diketopiperazine and cleavage of the peptide from the resin. This is particularly problematic when using standard Fmoc deprotection conditions with piperidine, which can catalyze this side reaction. The propensity for DKP formation is sequence-dependent, with sequences like X-Pro-Y being particularly vulnerable.
Comparison of Alternatives to this compound
Several strategies have been developed to overcome the challenges associated with proline coupling. These can be broadly categorized into the use of pre-formed dipeptides and the application of more potent coupling reagents.
Pseudoproline Dipeptides
Pseudoproline dipeptides are derivatives of serine (Ser) or threonine (Thr) that are reversibly protected as cyclic oxazolidines. These structures mimic the conformation of proline, creating a "kink" in the peptide backbone that disrupts the formation of secondary structures responsible for aggregation and improves solvation. By incorporating a pseudoproline dipeptide, the difficult coupling is shifted to a less sterically hindered position, and the propensity for DKP formation is reduced.
Key Advantages:
-
Disrupts peptide aggregation, improving solubility and coupling efficiency.
-
Enhances yields and purity of the final peptide.
-
The native Ser or Thr residue is regenerated during the final trifluoroacetic acid (TFA) cleavage.
Experimental Data Summary:
| Strategy | Key Feature | Typical Outcome |
| Pseudoproline Dipeptide | Introduces a proline-like kink, disrupting aggregation. | Significant increase in yield and purity, especially for long or hydrophobic peptides. |
Fmoc-Dipeptide Building Blocks (Fmoc-Xaa-Pro-OH)
A straightforward and effective method to circumvent DKP formation is to couple a pre-formed Fmoc-dipeptide (e.g., Fmoc-Xaa-Pro-OH) instead of sequentially adding proline and then the subsequent amino acid. This strategy bypasses the vulnerable dipeptidyl-resin intermediate that is prone to cyclization.
Key Advantages:
-
Effectively suppresses diketopiperazine formation.
-
Simplifies the coupling process for known difficult sequences.
Experimental Data Summary:
Studies on the synthesis of tirzepatide have shown that when a diproline unit is directly coupled, DKP formation is not a significant issue as the DKP-sensitive Fmoc-Pro-Pro-Ser-resin intermediate is skipped.
| Strategy | Key Feature | Typical Outcome |
| Fmoc-Dipeptide Coupling | Bypasses the DKP-prone dipeptidyl-resin intermediate. | Markedly reduced DKP formation and higher yield of the desired full-length peptide. |
Advanced Coupling Reagents
For sterically hindered couplings involving proline's secondary amine, standard coupling reagents may be insufficient. More potent uronium/aminium or phosphonium salt-based reagents can significantly improve coupling efficiency.
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)): A third-generation uronium salt coupling reagent that is a safer and often more efficient alternative to benzotriazole-based reagents like HBTU and HATU. It is derived from OxymaPure and is not prone to explosive decomposition. COMU has shown coupling efficiencies comparable to or even exceeding that of HATU.
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)): A highly efficient coupling reagent that reacts faster and with less epimerization than HBTU. It is particularly effective for coupling N-methyl amino acids and other sterically hindered residues.
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)): A phosphonium salt-based coupling reagent known for its high efficiency and rapid reaction times. The byproducts of PyBOP are generally less hazardous than those of its predecessor, BOP.
Experimental Data Summary:
The choice of coupling reagent can have a dramatic impact on the yield and purity of the final peptide. The following table provides a comparative overview based on synthesized data from multiple sources.
| Coupling Reagent | Additive | Base | Typical Yield (%) | Key Advantages |
| COMU | - | DIPEA | >99 | High efficiency, enhanced safety profile, improved solubility. |
| HATU | HOAt | DIPEA | ~99 | Very fast reaction, low racemization, effective for hindered couplings. |
| HBTU | HOBt | DIPEA | ~95-98 | Efficient and widely used. |
| PyBOP | HOBt | DIPEA | ~95 | High efficiency, rapid coupling, less hazardous byproducts than BOP. |
Experimental Protocols
Protocol 1: Coupling of a Pseudoproline Dipeptide
This protocol outlines the general procedure for incorporating a pseudoproline dipeptide into a growing peptide chain on a solid support.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound peptide by treating with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Dipeptide Activation: In a separate vessel, dissolve the pseudoproline dipeptide (3 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 3 eq.), and an additive (e.g., HOBt, 3 eq.) in DMF. Add a base such as N,N-diisopropylethylamine (DIPEA) (6 eq.) and allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated pseudoproline dipeptide solution to the resin and agitate for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Wash the resin with DMF (3 times) and dichloromethane (DCM) (3 times) to prepare for the next cycle.
Protocol 2: Coupling using COMU
This protocol describes the use of COMU for a difficult coupling step.
-
Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), COMU (3 eq.), and DIPEA (6 eq.) in DMF. Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 30-60 minutes at room temperature.
-
Monitoring and Washing: Follow steps 6-7 from Protocol 1.
Visualizations
Caption: Generalized workflow for a coupling cycle in solid-phase peptide synthesis.
Caption: Decision pathway for selecting alternatives to this compound in difficult couplings.
Validating Fmoc-Pro-OSu Coupling Success: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), ensuring the efficiency of each coupling step is paramount to obtaining the desired final peptide with high purity. The coupling of N-α-Fmoc-L-proline N-hydroxysuccinimide ester (Fmoc-Pro-OSu) is a critical step in the synthesis of proline-containing peptides. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and its alternatives for validating the success of this coupling reaction, supported by experimental protocols and data.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of a crude peptide sample after a coupling reaction.[1] By separating the components of a reaction mixture, HPLC allows for the quantification of the desired product, unreacted starting materials, and any side products. For monitoring the this compound coupling, a small sample of the resin is cleaved, and the resulting solution is injected into the HPLC system. The chromatogram will ideally show a major peak corresponding to the successfully coupled peptide and minimal peaks for starting materials or impurities. The relative peak areas can be used to estimate the coupling efficiency. A standard amino acid coupling cycle should be greater than 99% efficient.[1]
Alternative Validation Methods
While HPLC provides quantitative data, other techniques can offer faster, more qualitative assessments of coupling completion.
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for confirming the identity of the synthesized peptide by providing its molecular weight.[2] When coupled with liquid chromatography (LC-MS), it can identify the components of a reaction mixture, confirming the presence of the desired product and potentially identifying impurities.[3][4] While not inherently quantitative without the use of standards, MS provides a high degree of certainty about the identity of the species present in the reaction mixture.
Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive qualitative technique for monitoring the progress of a reaction. A small aliquot of the reaction mixture is spotted on a TLC plate and developed in an appropriate solvent system. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. For Fmoc-protected amino acids and peptides, specific solvent systems can be employed to achieve good separation.
Qualitative Colorimetric Tests: For solid-phase synthesis, qualitative colorimetric tests like the Kaiser test can be used to detect the presence of free primary amines on the resin. A negative Kaiser test (no color change) suggests that the coupling reaction has gone to completion. However, for the coupling to a secondary amine like proline, the Kaiser test is not reliable and can give a false negative.
Comparative Analysis of Validation Methods
| Feature | HPLC | Mass Spectrometry (MS) | Thin-Layer Chromatography (TLC) |
| Quantitation | Excellent | Semi-quantitative (without standards) | Qualitative |
| Speed | Moderate | Fast | Very Fast |
| Cost | High | High | Low |
| Sensitivity | High | Very High | Moderate |
| Information Provided | Purity, quantity of components | Molecular weight, structural information | Reaction progress, presence of major components |
| Typical Impurities Detected | Unreacted this compound, deletion sequences, by-products of coupling reagents | Unreacted starting materials, side-products with different masses | Gross presence of starting materials and products |
Experimental Workflows and Logical Relationships
Caption: Experimental workflow for HPLC analysis of this compound coupling.
Detailed Experimental Protocols
HPLC Analysis Protocol for this compound Coupling Validation
This protocol is adapted from standard peptide purity analysis methods.
-
Sample Preparation:
-
Take a small sample of the resin (approx. 2-5 mg) after the coupling reaction.
-
Prepare a cleavage cocktail, for example, 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 1-2 hours at room temperature.
-
Precipitate the cleaved peptide with cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and air-dry the peptide.
-
Dissolve the crude peptide in a suitable solvent, such as a mixture of water and acetonitrile (e.g., 50:50 v/v) with 0.1% TFA, to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
HPLC System: A standard analytical HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm or 220 nm.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the percentage purity by dividing the peak area of the desired product by the total area of all peaks.
-
Thin-Layer Chromatography (TLC) Protocol
-
Sample Preparation:
-
Dissolve a small amount of the crude, cleaved peptide in a suitable solvent (e.g., DMF or a mixture of water/acetonitrile).
-
-
TLC Plate and Solvent System:
-
Plate: Silica gel 60 F254 TLC plate.
-
Solvent System: A commonly used system for amino acids is n-butanol:acetic acid:water (4:1:1 v/v/v). Other systems for Fmoc-derivatives include chloroform:methanol (9:1 v/v) or ethyl acetate:hexane mixtures.
-
-
Procedure:
-
Spot the dissolved sample onto the TLC plate.
-
Place the plate in a developing chamber containing the chosen solvent system.
-
Allow the solvent to ascend the plate.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under UV light (254 nm) or by staining with a suitable reagent (e.g., ninhydrin, though less effective for N-terminal proline).
-
Mass Spectrometry (MS) Analysis
-
Sample Preparation:
-
The sample prepared for HPLC analysis can be used for LC-MS analysis.
-
-
Instrumentation:
-
An HPLC or UPLC system coupled to a mass spectrometer (e.g., ESI-Q-TOF or Orbitrap).
-
-
Data Acquisition:
-
Acquire mass spectra across the elution profile of the sample.
-
-
Data Analysis:
-
Identify the molecular weight of the major peak and compare it to the theoretical mass of the desired peptide.
-
Analyze the masses of minor peaks to identify potential impurities. Common impurities in Fmoc-based synthesis can include deletion sequences (the peptide without the newly added proline), or peptides with by-products from the coupling reagents. The use of Fmoc-OSu can sometimes lead to the formation of Fmoc-β-alanine impurities.
-
References
A Comparative Guide to Analytical Techniques for Confirming Proline Incorporation
For researchers, scientists, and drug development professionals, the accurate confirmation of proline incorporation into proteins and peptides is crucial for ensuring structural integrity, biological function, and therapeutic efficacy. This guide provides an objective comparison of key analytical techniques used for this purpose, supported by experimental data and detailed methodologies.
The unique cyclic structure of proline imposes significant conformational constraints on the polypeptide backbone, making its correct incorporation a critical factor in protein folding and stability.[1] This guide will delve into three primary analytical methods for verifying proline incorporation: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Edman Degradation. We will explore their underlying principles, compare their performance, and provide detailed experimental workflows.
Performance Comparison of Analytical Techniques
The selection of an appropriate analytical technique for confirming proline incorporation depends on various factors, including the specific research question, sample purity, required sensitivity, and available instrumentation. The following table summarizes the key performance characteristics of Mass Spectrometry, NMR Spectroscopy, and Edman Degradation.
| Parameter | Mass Spectrometry (LC-MS/MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Edman Degradation |
| Primary Application | Identification and quantification of proteins and peptides; Sequencing of peptides; Characterization of post-translational modifications.[2][3] | Determination of 3D protein structure and dynamics in solution; Analysis of molecular interactions.[4][5] | N-terminal sequencing of purified proteins and peptides. |
| Sensitivity | High (low femtomole to attomole range). | Moderate (micromolar to millimolar concentration range). | High (picomole range). |
| Accuracy | High for mass determination; sequence accuracy is dependent on fragmentation data and database searching. | High for structural and dynamic information; quantification can be accurate with proper standards. | High for sequential N-terminal residue identification (>99% per amino acid). |
| Throughput | High; amenable to automation for large-scale proteomic studies. | Low; data acquisition and analysis can be time-consuming (days to weeks per sample). | Low; sequential nature of the analysis limits throughput. |
| Sample Requirement | Can analyze complex mixtures; requires protein digestion into peptides. | Requires highly pure and stable protein samples; larger quantities (mg) are often needed. | Requires a highly purified, single protein or peptide sample. |
| Key Advantages | High sensitivity, high throughput, ability to analyze complex mixtures and identify post-translational modifications. | Provides detailed structural and dynamic information at the atomic level without protein degradation. | Direct, unambiguous sequencing of the N-terminus; independent of sequence databases. |
| Key Limitations | Indirect sequencing method that relies on database matching for identification; challenges in distinguishing isobaric residues without high-resolution MS. | Lower sensitivity, not suitable for large proteins (>50 kDa) without isotopic labeling, and complex spectra can be challenging to analyze. | Limited to N-terminal sequencing (typically up to 30-60 residues); ineffective if the N-terminus is blocked; requires a pure sample. |
Experimental Protocols
Detailed methodologies are essential for the successful application of these techniques. Below are representative protocols for each method.
Mass Spectrometry (Bottom-Up Proteomics Workflow)
This protocol outlines the general steps for preparing a protein sample for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to confirm proline incorporation.
1. Protein Denaturation, Reduction, and Alkylation:
-
Resuspend the purified protein in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate free cysteine residues by adding iodoacetamide (IAA) to a final concentration of 55 mM and incubating in the dark at room temperature for 45 minutes.
2. Protein Digestion:
-
Dilute the sample with a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.5) to reduce the urea concentration to less than 1.5 M.
-
Add a protease, such as trypsin, at an enzyme-to-protein ratio of 1:50 (w/w) and incubate overnight at 37°C.
3. Peptide Desalting:
-
Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) column or ZipTip.
-
Wash the column with 0.1% TFA in water to remove salts and other hydrophilic contaminants.
-
Elute the peptides with a solution of acetonitrile and 0.1% formic acid.
4. LC-MS/MS Analysis:
-
Inject the desalted peptide sample into an LC system coupled to a tandem mass spectrometer.
-
Separate the peptides using a reversed-phase column with a gradient of increasing acetonitrile concentration.
-
The mass spectrometer acquires MS1 spectra to determine the mass-to-charge ratio (m/z) of the eluting peptides, followed by MS2 fragmentation (e.g., using collision-induced dissociation - CID) of selected peptide ions.
5. Data Analysis:
-
The resulting MS/MS spectra are searched against a protein sequence database to identify the peptides.
-
The presence and position of proline residues are confirmed by the fragmentation pattern in the MS2 spectra. The mass of proline (115.13 Da) will be observed as a difference between adjacent fragment ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general guideline for preparing a protein sample for NMR analysis to study its structure and confirm proline incorporation.
1. Sample Preparation:
-
Express and purify the protein of interest. For proteins larger than ~10 kDa, isotopic labeling (e.g., with ¹⁵N and/or ¹³C) is often necessary to simplify the spectra and facilitate resonance assignment.
-
Buffer exchange the protein into a suitable NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5) containing 5-10% D₂O for the lock signal.
-
Concentrate the protein to a final concentration of 0.3-1.0 mM.
2. NMR Data Acquisition:
-
Transfer the sample to a high-quality NMR tube.
-
Acquire a series of NMR experiments. A standard set for a ¹⁵N-labeled protein includes:
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) to obtain a "fingerprint" of the protein, with each peak corresponding to a specific backbone N-H group.
-
3D triple-resonance experiments (e.g., HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH) to assign the backbone resonances.
-
3D ¹⁵N-edited NOESY (Nuclear Overhauser Effect Spectroscopy) to obtain distance restraints between protons that are close in space.
-
3. Data Analysis and Proline Confirmation:
-
Process and analyze the NMR spectra to assign the chemical shifts of the backbone and sidechain atoms.
-
Proline residues are unique in that they lack a backbone amide proton. Their presence is confirmed by the absence of a corresponding peak in the ¹H-¹⁵N HSQC spectrum and by characteristic chemical shifts of the Cα, Cβ, Cγ, and Cδ atoms in the triple-resonance spectra.
-
The conformation of the proline ring (endo or exo pucker) can be determined from the analysis of NOE data and J-couplings. The incorporation of fluorinated proline analogs can be monitored using ¹⁹F NMR.
Edman Degradation
This protocol describes the classical method for N-terminal sequencing of a purified protein or peptide.
1. Sample Preparation:
-
The protein or peptide sample must be highly purified and free of contaminants.
-
The sample is typically immobilized on a solid support, such as a polyvinylidene difluoride (PVDF) membrane.
2. Sequential N-terminal Degradation:
-
Coupling: The N-terminal amino acid is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC)-peptide.
-
Cleavage: The PTC-derivatized N-terminal residue is selectively cleaved from the rest of the peptide chain under acidic conditions, forming an anilinothiazolinone (ATZ)-amino acid.
-
Conversion: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative.
3. Identification of the Amino Acid:
-
The PTH-amino acid is identified by high-performance liquid chromatography (HPLC) by comparing its retention time to that of known PTH-amino acid standards.
4. Repetitive Cycles:
-
The remaining peptide, now one residue shorter, undergoes the next cycle of coupling, cleavage, and conversion to identify the subsequent amino acid in the sequence. This process is repeated to determine the N-terminal sequence.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical technique.
Caption: Bottom-up proteomics workflow for mass spectrometry analysis.
Caption: Workflow for protein analysis by NMR spectroscopy.
Caption: The iterative cycle of Edman degradation for N-terminal sequencing.
References
- 1. nmr-bio.com [nmr-bio.com]
- 2. Proteomics Mass Spectrometry Workflows | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques | MtoZ Biolabs [mtoz-biolabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nuclear magnetic resonance spectroscopy of proteins - Wikipedia [en.wikipedia.org]
A Comparative Guide to Coupling Reagents for Proline Insertion in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The efficient incorporation of proline residues into a peptide sequence is a critical aspect of solid-phase peptide synthesis (SPPS). Proline's unique secondary amine structure presents steric challenges and can lead to slower coupling kinetics compared to primary amino acids. The choice of coupling reagent is therefore paramount to achieving high yields, purity, and minimal racemization. This guide provides an objective comparison of commonly used coupling reagents for proline insertion, supported by experimental data and detailed protocols.
Data Presentation: Performance of Coupling Reagents
The following table summarizes the performance of several widely used coupling reagents in the synthesis of proline-containing peptides. The data is compiled from various studies to provide a comparative overview. It is important to note that yields and purity can vary based on the specific peptide sequence, resin, and reaction conditions.
| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time (min) | Reported Yield (%) | Reported Purity (%) | Racemization Risk | References |
| HATU | HOAt | DIPEA | DMF | 30 - 60 | ~99 | >95 | Low | [1][2] |
| HBTU | HOBt | DIPEA | DMF | 30 - 60 | ~95-98 | ~90-95 | Higher than HATU | [1][2][3] |
| COMU | - | DIPEA | DMF | 15 - 30 | >99 | >95 | Low | |
| TBTU | HOBt | DIPEA | DMF | 30 - 60 | ~95-98 | ~90-95 | Moderate | |
| PyBOP | HOBt | DIPEA | DMF | 30 - 60 | ~95 | ~90-95 | Moderate | |
| DCC | HOBt | - | DCM/DMF | 60 - 120 | Variable | Variable | High without additive |
Key Observations:
-
HATU and COMU consistently demonstrate superior performance in terms of yield and purity, especially for challenging sequences including those with proline residues. HATU's higher reactivity is attributed to the formation of a more reactive OAt-ester intermediate. COMU, an Oxyma-based reagent, is noted for its high efficiency, reduced racemization, and improved safety profile as it is not derived from the potentially explosive HOBt.
-
HBTU and TBTU are robust and cost-effective options for routine peptide synthesis. However, they may exhibit lower efficiency and a higher risk of racemization compared to HATU and COMU, particularly in sterically hindered couplings like those involving proline.
-
PyBOP is another effective phosphonium salt-based reagent, with performance generally comparable to HBTU and TBTU.
-
DCC , a carbodiimide-based reagent, is a more traditional coupling agent. While effective, it is more prone to causing racemization if not used with an additive like HOBt and can lead to the formation of difficult-to-remove byproducts.
Experimental Protocols
The following is a generalized protocol for the manual solid-phase synthesis of a proline-containing peptide, highlighting the steps where different coupling reagents would be employed. This protocol is based on the widely used Fmoc/tBu strategy.
1. Resin Swelling and Fmoc Deprotection:
-
Swell the appropriate resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Drain the DMF and add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes to remove the Fmoc protecting group.
-
Drain the piperidine solution and repeat the treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and Dichloromethane (DCM) (3 times).
-
Perform a Kaiser test to confirm the presence of free primary amines.
2. Amino Acid Coupling (Proline Insertion):
This step is where the choice of coupling reagent is critical. The following outlines the procedure for different reagents. A double coupling strategy is often recommended for proline insertion to ensure complete reaction.
For HATU/HBTU/TBTU:
-
In a separate vial, dissolve the Fmoc-Pro-OH (3-5 equivalents relative to resin loading) and the coupling reagent (HATU, HBTU, or TBTU; 3-5 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it.
-
Allow the pre-activation to proceed for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 30-60 minutes.
For COMU:
-
In a separate vial, dissolve Fmoc-Pro-OH (3 equivalents), COMU (3 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the solution immediately to the resin.
-
Agitate the reaction mixture for 15-30 minutes.
For DCC/HOBt:
-
Swell the resin in DCM or a DCM/DMF mixture.
-
In a separate vial, dissolve Fmoc-Pro-OH (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add this solution to the resin, followed by the addition of DCC (3 equivalents) dissolved in DCM.
-
Agitate the reaction mixture for 1-2 hours.
3. Post-Coupling Wash and Monitoring:
-
After the coupling reaction, drain the solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion). If the test is positive, a second coupling (recoupling) should be performed by repeating the coupling step.
4. Chain Elongation:
-
Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
5. Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin extensively with DMF, DCM, and finally methanol, and dry it under vacuum.
-
Treat the dried peptide-resin with a cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol) for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, wash with cold ether, and dry under vacuum.
6. Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry to confirm its identity and purity.
Mandatory Visualizations
Activation of Carboxylic Acid by Uronium/Aminium Reagents
Caption: General mechanism of carboxylic acid activation by uronium/aminium-based coupling reagents.
Experimental Workflow for Comparative Analysis
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Fmoc-Pro-OSu
For researchers and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Fmoc-Pro-OSu (Nα-(9-Fluorenylmethoxycarbonyl)-L-proline N-hydroxysuccinimide ester), ensuring the safety of laboratory personnel and compliance with environmental regulations. Adherence to these protocols is critical for maintaining a safe and responsible laboratory environment.
Hazard Profile and Safety Precautions
This compound is a chemical reagent that requires careful handling due to its potential hazards. It is harmful if swallowed, may cause an allergic skin reaction, and is toxic to aquatic life with long-lasting effects.[1][2][3] Therefore, appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses, should be worn at all times when handling this compound.[1][4] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound:
| Property | Value | Reference |
| CAS Number | 82911-69-1 | |
| Molecular Formula | C19H15NO5 | |
| Molecular Weight | 337.33 g/mol | |
| Storage Temperature | 2 - 8 °C |
Experimental Protocol for Disposal
The following protocol details the steps for the safe deactivation and disposal of this compound. This procedure is based on the base-lability of the Fmoc protecting group, which allows for its cleavage under mild basic conditions.
Materials Required:
-
This compound waste (solid or in solution)
-
20% piperidine in dimethylformamide (DMF)
-
Appropriate hazardous waste containers (clearly labeled)
-
Personal Protective Equipment (PPE) as described above
-
Chemical fume hood
Procedure:
-
Waste Segregation: Collect all waste contaminated with this compound, including unused product, reaction residues, and contaminated labware (e.g., weighing paper, pipette tips), in a designated hazardous waste container. Do not mix with other waste streams unless compatibility is known.
-
Deactivation of the Fmoc Group:
-
In a chemical fume hood, carefully add a 20% solution of piperidine in DMF to the container with the this compound waste. The amount of piperidine solution should be sufficient to fully immerse the waste material.
-
Allow the mixture to stand for at least 30 minutes to ensure complete removal of the Fmoc group. The piperidine will cleave the Fmoc group, resulting in a free amine and a stable dibenzofulvene-piperidine adduct.
-
-
Collection of Liquid Waste:
-
Following deactivation, collect the resulting liquid waste in a designated hazardous waste container labeled "Non-Halogenated Organic Waste" or as per your institution's guidelines.
-
-
Disposal of Solid Waste:
-
Any remaining solid waste (e.g., contaminated labware) should be disposed of in a designated solid hazardous waste container.
-
-
Final Disposal:
-
All hazardous waste containers must be sealed, clearly labeled with their contents, and stored in a designated hazardous waste accumulation area.
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company. Under no circumstances should this chemical or its waste be disposed of down the drain.
-
Spill Management
In the event of a small spill of solid this compound, carefully sweep it up to avoid creating dust and place it in a labeled hazardous waste container. For liquid spills, use an appropriate absorbent material, collect it in a sealed container, and dispose of it as hazardous waste. For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: Essential Safety and Handling of Fmoc-Pro-OSu
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe and Effective Handling of Fmoc-Pro-OSu
This compound (N-(9-Fluorenylmethoxycarbonyloxy)proline succinimidyl ester) is a valuable reagent in solid-phase peptide synthesis. Its effective use is predicated on proper handling to ensure both the integrity of the compound and the safety of laboratory personnel. This guide provides immediate, essential safety and logistical information, including operational and disposal plans, to support your research and development endeavors.
Immediate Safety and Handling Protocols
This compound, like other N-hydroxysuccinimide (NHS) esters, is a reactive compound that requires careful handling. It is classified as harmful if swallowed and may cause an allergic skin reaction.[1][2][3] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure a safe working environment.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use. | Prevents skin contact, which can cause irritation and allergic reactions.[1][3] |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield is recommended when handling larger quantities or when there is a risk of splashing. | Protects eyes from dust particles and potential splashes. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with a P2 filter is required when dusts are generated. | This compound is a powder; fine particles can be inhaled, causing respiratory irritation. Handling should be done in a well-ventilated area, preferably a chemical fume hood, to minimize dust formation. |
| Protective Clothing | A standard laboratory coat. | Provides a barrier against accidental spills and contamination of personal clothing. |
Operational and Disposal Plans: A Step-by-Step Guide
Proper logistical planning from receipt to disposal is critical for the safe and effective use of this compound. The following workflow outlines the key steps for handling this reagent.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
Experimental Protocols
Storage: Upon receipt, inspect the container for any damage. This compound is sensitive to moisture and should be stored in a cool, dry, and well-ventilated place. The recommended storage temperature is 2-8°C under an inert gas. Keep the container tightly sealed to prevent degradation.
Handling and Use:
-
Preparation: Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood, and are wearing the appropriate PPE as outlined in Table 1.
-
Weighing: To prevent inhalation of dust, weigh the required amount of this compound in a chemical fume hood. Use appropriate tools (e.g., a spatula) to handle the solid.
-
Dissolution: this compound is typically dissolved in anhydrous solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) immediately before use in peptide synthesis.
-
Reaction: Add the dissolved this compound to the reaction vessel containing the deprotected amino acid resin.
Spill Management:
-
Minor Spills: For small spills, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal. Clean the spill area with an appropriate solvent and decontaminate surfaces.
-
Major Spills: In the event of a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Disposal: All waste containing this compound, including empty containers, contaminated PPE, and solutions, must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, such as contaminated gloves, weighing paper, and pipette tips, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a separate, sealed, and appropriately labeled hazardous waste container. Do not pour down the drain.
-
Final Disposal: Arrange for the pickup and disposal of all hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company. This compound waste may be dissolved in a combustible solvent and incinerated in a chemical scrubber. Contaminated packaging should be disposed of as unused product.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
